molecular formula C6H3FN2 B1304972 3-Cyano-2-fluoropyridine CAS No. 3939-13-7

3-Cyano-2-fluoropyridine

Cat. No.: B1304972
CAS No.: 3939-13-7
M. Wt: 122.1 g/mol
InChI Key: USIDQCCXMGJOJM-UHFFFAOYSA-N
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Description

3-Cyano-2-fluoropyridine (CAS 3939-13-7), also known as 2-fluoronicotinonitrile, is a versatile fluorinated heterocyclic building block with significant value in synthetic and medicinal chemistry research. This compound, with the molecular formula C 6 H 3 FN 2 and a molecular weight of 122.10 g/mol, is characterized as a low-melting solid or a white to dark green powder/crystalline material . Its primary research value lies in its role as a precursor for the synthesis of biologically active molecules and Active Pharmaceutical Ingredients (APIs) . The molecule features two key reactive sites: the fluorine atom at the 2-position and the cyano group at the 3-position. The fluorine is amenable to nucleophilic aromatic substitution, allowing for facile derivatization . For instance, it can undergo reactions with hydrazine to form pyrazolopyridine scaffolds, which are important bicyclic heterocycles in drug discovery . The cyano group can be further transformed into various other functional groups, including carboxamides, carboxylic acids, and esters, providing a versatile route to a diverse array of 2,3-disubstituted pyridine derivatives . Researchers have successfully utilized 3-cyano-2-fluoropyridine in the development of compounds with a diverse spectrum of biological activity. Its applications include serving as a key synthetic intermediate for kinase inhibitors, potassium channel inhibitors, and central nervous system (CNS) active agents such as acetylcholine receptor ligands . Furthermore, its potential use in the synthesis of agents for Positron Emission Tomography (PET) highlights its importance in developing diagnostic tools . This product is offered with a high purity of >98.0% . It is air-sensitive and recommended to be stored under inert gas in a cool, dark place . Please note that this product is for research and further manufacturing use only and is not intended for diagnostic or therapeutic human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2/c7-6-5(4-8)2-1-3-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIDQCCXMGJOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382539
Record name 3-Cyano-2-fluoropyridine
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Molecular Weight

122.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3939-13-7
Record name 2-Fluoro-3-pyridinecarbonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-2-fluoropyridine
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Record name 3-Cyano-2-fluoropyridine
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Foundational & Exploratory

The Strategic Utility of 3-Cyano-2-fluoropyridine in Modern Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unassuming Powerhouse of Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of innovation. Among these, 3-Cyano-2-fluoropyridine (CAS No. 3939-13-7), also known as 2-fluoronicotinonitrile, has emerged as a particularly valuable and versatile building block. Its unique electronic properties, conferred by the electron-withdrawing cyano group and the highly electronegative fluorine atom on the pyridine ring, render it an exceptional substrate for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this pivotal chemical intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Foundation for Reactivity

The physical and chemical characteristics of 3-Cyano-2-fluoropyridine are fundamental to its utility in synthesis. As a low-melting solid, it is easily handled in a laboratory setting. The key to its reactivity lies in the electronic nature of the substituted pyridine ring.

PropertyValueSource(s)
CAS Number 3939-13-7[1]
Molecular Formula C₆H₃FN₂[1]
Molecular Weight 122.10 g/mol [1]
Appearance White to pale brown crystals or fused solid[2]
Melting Point 28-33 °C[1]
Purity ≥97.0%[2]

Synthesis of 3-Cyano-2-fluoropyridine: A Practical Approach

The most common and efficient laboratory-scale synthesis of 3-Cyano-2-fluoropyridine involves a halogen exchange (HALEX) reaction. This nucleophilic aromatic substitution leverages the greater reactivity of a chloro-substituent in the 2-position of the pyridine ring, which is readily displaced by fluoride. The starting material, 2-chloronicotinonitrile, is commercially available or can be synthesized from nicotinamide-1-oxide[3].

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 2_Chloronicotinonitrile 2-Chloronicotinonitrile 3_Cyano_2_fluoropyridine 3-Cyano-2-fluoropyridine 2_Chloronicotinonitrile->3_Cyano_2_fluoropyridine Halogen Exchange (HALEX) KF Potassium Fluoride (KF) KF->3_Cyano_2_fluoropyridine Solvent Aprotic Polar Solvent (e.g., Sulfolane, DMSO) Solvent->3_Cyano_2_fluoropyridine Phase_Transfer Phase-Transfer Catalyst (e.g., 18-crown-6) Phase_Transfer->3_Cyano_2_fluoropyridine Heat Heat (e.g., 180-220 °C) Heat->3_Cyano_2_fluoropyridine

Caption: General workflow for the synthesis of 3-Cyano-2-fluoropyridine.

Experimental Protocol: Synthesis from 2-Chloronicotinonitrile

The following protocol is a representative procedure for the synthesis of 3-Cyano-2-fluoropyridine.

Materials:

  • 2-Chloronicotinonitrile

  • Spray-dried Potassium Fluoride (KF)

  • 18-crown-6

  • Sulfolane (anhydrous)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-chloronicotinonitrile (1.0 eq), spray-dried potassium fluoride (2.0 eq), and 18-crown-6 (0.1 eq).

  • Under a positive pressure of nitrogen, add anhydrous sulfolane to the flask.

  • Heat the reaction mixture to 180-220 °C with vigorous stirring.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield 3-Cyano-2-fluoropyridine.

Key Reactions and Mechanistic Insights: The SNAr Reaction

The synthetic utility of 3-Cyano-2-fluoropyridine is dominated by its participation in nucleophilic aromatic substitution (SNAr) reactions[1]. The fluorine atom at the 2-position is an excellent leaving group, activated by the electron-withdrawing effects of both the ring nitrogen and the cyano group at the 3-position. This allows for the facile displacement of fluoride by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a gateway to a diverse array of 2-substituted-3-cyanopyridine derivatives.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as the rate-determining step.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 3-Cyano-2-fluoropyridine.

Applications in Drug Discovery: A Versatile Scaffold

The 2-substituted-3-cyanopyridine core is a prevalent motif in numerous biologically active compounds. 3-Cyano-2-fluoropyridine serves as a key starting material for the synthesis of these complex molecules, including kinase inhibitors and other therapeutic agents.

Case Study: Synthesis of Niflumic Acid Precursors

3-Cyano-2-fluoropyridine is a precursor in the synthesis of Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID)[1]. The synthesis involves the nucleophilic substitution of the fluorine atom by an aniline derivative.

Role in Kinase Inhibitor Synthesis

The 3-cyanopyridine scaffold is recognized for its ability to form key interactions within the ATP-binding site of various kinases. The cyano group can act as a hydrogen bond acceptor, contributing to the binding affinity and selectivity of the inhibitor. While direct synthesis routes for many approved kinase inhibitors starting from 3-Cyano-2-fluoropyridine are often proprietary, its utility in constructing the core structures of compounds like those used in the development of Janus kinase (JAK) inhibitors, such as Tofacitinib, is well-established in principle[4][5].

Spectroscopic Analysis: Characterization of 3-Cyano-2-fluoropyridine

Accurate characterization of 3-Cyano-2-fluoropyridine is crucial for its use in synthesis. The following tables summarize its key spectroscopic data.

¹H and ¹³C NMR Spectroscopy

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~8.4ddJ ≈ 4.8, 1.8H6
¹H~8.1dddJ ≈ 9.5, 7.5, 1.8H4
¹H~7.4dddJ ≈ 7.5, 4.8, 0.8H5
¹³C~160 (d)dJ(C-F) ≈ 250C2
¹³C~153 (d)dJ(C-F) ≈ 10C6
¹³C~143 (d)dJ(C-F) ≈ 5C4
¹³C~122sC5
¹³C~114sCN
¹³C~108 (d)dJ(C-F) ≈ 40C3

Note: Approximate chemical shifts and coupling constants are provided. Actual values may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2230StrongC≡N stretch
~1600, ~1470, ~1430Strong to MediumAromatic C=C and C=N ring stretching
~1250StrongC-F stretch

Mass Spectrometry (MS)

m/zRelative IntensityAssignment
122High[M]⁺ (Molecular Ion)
95Medium[M - HCN]⁺
75Medium[M - HCN - HF]⁺

Safety and Handling

3-Cyano-2-fluoropyridine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)P264, P270, P301+P312, P330
H312: Harmful in contact with skinAcute Toxicity, Dermal (Category 4)P280, P302+P352, P312, P362+P364
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)P280, P302+P352, P332+P313
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)P280, P305+P351+P338, P337+P313
H332: Harmful if inhaledAcute Toxicity, Inhalation (Category 4)P261, P271, P304+P340, P312

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Conclusion

3-Cyano-2-fluoropyridine is a quintessential example of a modern heterocyclic building block that empowers chemists to construct complex molecular architectures with high efficiency and predictability. Its well-defined reactivity, particularly in SNAr reactions, provides a reliable and versatile tool for the synthesis of a wide range of pharmaceutical intermediates and other advanced materials. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any researcher or professional engaged in the field of drug discovery and development.

References

  • Google Patents. (n.d.). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
  • 2-Cyano-3-fluoropyridine: Synthesis, Properties, and Applications. (n.d.).
  • Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra. Retrieved January 31, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved January 31, 2026, from [Link]

  • Google Patents. (n.d.). WO2016141003A1 - Processes and intermediates for the preparation of pimavanserin.
  • Google Patents. (n.d.). CN104059016A - Intermediate for preparing tofacitinib and preparation method of intermediate.
  • National Center for Biotechnology Information. (n.d.). 2-Cyano-3-fluoropyridine. PubChem. Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved January 31, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 31, 2026, from [Link]

  • Bouz, G., et al. (2015). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 20(9), 15696-15711. [Link]

  • Chemistry of Heterocyclic Compounds. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Retrieved January 31, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 31, 2026, from [Link]

  • Universidade Nova de Lisboa. (n.d.). Tofacitinib synthesis. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, September 23). Pimavanserin and Parkinson's Disease Psychosis: A Narrative Review. Retrieved January 31, 2026, from [Link]

  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. IOP Conference Series: Earth and Environmental Science, 310, 042012. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 31, 2026, from [Link]

  • Al-Bujuq, N. R. (2019). Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). Arkivoc, 2019(i), 340-352. [Link]

  • Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
  • ResearchGate. (n.d.). The main absorption bands in the IR spectra (cm-1) and their assignment. Retrieved January 31, 2026, from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved January 31, 2026, from [Link]

  • University of Manitoba. (n.d.). Interpretation of mass spectra. Retrieved January 31, 2026, from [Link]

  • Google Patents. (n.d.). US10849891B2 - Formulations of pimavanserin.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved January 31, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (2020, November 6). Ripretinib: First Approval. Retrieved January 31, 2026, from [Link]

  • ChemistNate. (2020, September 5). Draw the 1H NMR Spectrum of 2-pentanone [Video]. YouTube. Retrieved January 31, 2026, from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved January 31, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 31, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved January 31, 2026, from a general mass spectrometry textbook chapter.
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  • University of Calgary. (n.d.). IR handout.pdf. Retrieved January 31, 2026, from [Link]

Sources

Technical Guide: Solubility Profiling & Process Engineering of 3-Cyano-2-fluoropyridine

[1][2][3][4]

Executive Summary

3-Cyano-2-fluoropyridine (CAS: 3939-13-7) is a critical heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and agrochemicals.[1][2][3][4] Its utility stems from the high electrophilicity of the C2-position, activated by both the pyridine nitrogen and the electron-withdrawing nitrile group at C3, making it an ideal substrate for Nucleophilic Aromatic Substitution (

12

From a process engineering standpoint, this compound presents unique handling challenges. With a melting point near ambient temperature (23–32 °C), it frequently exists as a "fused solid" or supercooled liquid, complicating crystallization and solubility determination.[1][2][4] This guide provides a comprehensive solubility profile, thermodynamic analysis, and experimental protocols to ensure precise process control.[1][2][4]

Physicochemical Characterization

Understanding the solubility of 3-Cyano-2-fluoropyridine requires a foundational analysis of its physical state and electronic distribution.[1][2][3][4]

Table 1: Core Physicochemical Properties
PropertyValueEngineering Implication
Molecular Formula

MW: 122.10 g/mol
CAS Number 3939-13-7Distinct from isomer 2-cyano-3-fluoropyridine
Physical State Low-melting solid / Fused meltMP range (23–32 °C) implies low crystal lattice energy (

), facilitating dissolution.[1][2][3][4][5]
Boiling Point ~188–190 °C (atm)High boiling point allows for high-temperature

reactions without solvent loss.[1][2][3][4]
LogP (Octanol/Water) ~1.0Moderately lipophilic; suggests good solubility in organic solvents and poor aqueous solubility.[1][3][4]
Dipole Moment High (Predicted > 4 D)Strong interaction with polar aprotic solvents (DMSO, DMF, Acetonitrile).[1][2][3][4]
Reactivity Alert High The C2-F bond is labile.[1][2][3][4] Avoid protic nucleophilic solvents (e.g., MeOH, amines) unless they are the intended reactant.[2][4]

Solubility Profile & Solvent Selection

Since 3-Cyano-2-fluoropyridine has a low enthalpy of fusion, it exhibits high solubility across a broad range of organic solvents.[1][2][3][4][6] The primary challenge is not dissolving the compound, but rather preventing oiling out during crystallization and avoiding solvolysis in reactive solvents.[1][2][4]

Solubility by Solvent Class

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP).

Solvent ClassRepresentative SolventsSolubility RatingProcess Suitability
Chlorinated Dichloromethane (DCM), ChloroformVery High (>500 mg/mL)Excellent for transport and extraction.[1][2][3][4] Poor for crystallization due to high solubility.[1][3][4]
Polar Aprotic DMSO, DMF, DMAc, NMPVery High (>500 mg/mL)Good for

reactions (enhances rate).[1][2][4] Poor for isolation (high BP, difficult to remove).[1][3][4]
Esters & Ketones Ethyl Acetate (EtOAc), AcetoneHigh Ideal for reaction workup and crystallization (when paired with alkanes).[1][3][4]
Ethers THF, MTBE, 2-MeTHFHigh Good general purpose solvents.[1][2][3][4] MTBE is preferred for precipitation.[1][3][4]
Alcohols Methanol, Ethanol, IPAModerate to High CAUTION: Risk of side reaction (alkoxy-defluorination) at elevated temperatures or basic conditions.[1][2][3][4]
Alkanes Hexanes, Heptane, CyclohexaneLow (<10 mg/mL)Excellent anti-solvents for crystallization/precipitation.[1][2][3][4]
Water WaterVery Low Used as an anti-solvent to crash out product from water-miscible organics (e.g., DMF).[1][2][3][4]
Thermodynamic Analysis

The solubility (

1234

Given the low melting point (


124
  • Implication: A small increase in temperature results in a massive increase in solubility.[1][3][4]

  • Risk: Cooling crystallization yields may be poor unless deep cooling (< -10 °C) or anti-solvents are used.[1][2][3][4]

Experimental Protocols

Protocol A: Dynamic Polythermal Solubility Determination

Objective: Determine the Metastable Zone Width (MSZW) and solubility limit.[1][3][4]

Equipment:

  • Automated reactor block (e.g., Crystal16 or EasyMax) with turbidity sensors.[1][3][4]

  • Magnetic stir bars.[1][3][4]

Workflow:

  • Preparation: Weigh varying masses of 3-Cyano-2-fluoropyridine into 4 vials (e.g., 100, 200, 300, 400 mg).

  • Solvent Addition: Add fixed volume (e.g., 1.0 mL) of solvent (e.g., Toluene) to each.

  • Heating Cycle: Heat at 1.0 °C/min with stirring (700 rpm) until the solution becomes clear (Clear Point = Solubility Temperature).

  • Cooling Cycle: Cool at 0.5 °C/min until turbidity is detected (Cloud Point = Metastable Limit).

  • Data Processing: Plot Concentration (mg/mL) vs. Temperature (°C).

Protocol B: Static Equilibrium (HPLC Method)

Objective: Precise solubility at a fixed temperature (e.g., 25 °C).[1][3][4]

  • Saturation: Add excess solid to solvent in a sealed vial.[1][3][4]

  • Equilibration: Shake/stir at constant temperature for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (pre-heated to T if T > RT).

  • Quantification: Dilute filtrate and analyze via HPLC-UV (254 nm).

    • Column: C18 Reverse Phase.[1][3][4]

    • Mobile Phase: Acetonitrile/Water (gradient).[1][3][4]

Process Engineering Visualizations

Diagram 1: Solubility Determination Workflow

This diagram outlines the decision logic for selecting the appropriate measurement protocol based on the development stage.

SolubilityWorkflowStartStart: Solubility ProfilingStageCheckDevelopment Stage?Start->StageCheckEarlyPhaseEarly Phase(Screening)StageCheck->EarlyPhaseLimited MaterialLatePhaseLate Phase(Process Opt)StageCheck->LatePhaseScale-upVisualMethodVisual Kinetic Method(Solvent Addition)EarlyPhase->VisualMethodPolythermalDynamic Polythermal(Turbidity/Clear Point)LatePhase->PolythermalEquilibriumStatic Equilibrium(HPLC Assay)LatePhase->EquilibriumOutput1Approx. Solubility(mg/mL)VisualMethod->Output1Output2Solubility Curve &MSZWPolythermal->Output2Output3Precise ThermodynamicLimitEquilibrium->Output3

Caption: Decision matrix for selecting solubility determination methods based on development phase and required data precision.

Diagram 2: Solvent Selection for Reactions

This decision tree guides the user in selecting a solvent that balances solubility, reactivity, and downstream processing.[1][2][4]

SolventSelectionInputSelect Solvent for3-Cyano-2-fluoropyridine RxnNucleophileNucleophile Type?Input->NucleophileAmineAmine / ThiolNucleophile->AmineNeutral/BasicAlkoxideAlkoxide / Strong BaseNucleophile->AlkoxideAnionicWarningAVOID: Alcohols(Competes via O-attack)Nucleophile->WarningIf ROH usedTempReqTemp Required?Amine->TempReqRec_THFRecommend: THF or2-MeTHFAlkoxide->Rec_THFPolarRec_TolRecommend: Toluene(Phase Transfer)Alkoxide->Rec_TolNon-polarLowTemp< 60°CTempReq->LowTempHighTemp> 80°CTempReq->HighTempLowTemp->Rec_THFRec_DMFRecommend: DMF orDMSOHighTemp->Rec_DMF

Caption: Solvent selection logic for SNAr reactions to maximize yield and minimize side-reactions (solvolysis).

References

  • PubChem. (2025).[1][3][4] 3-Cyano-2-fluoropyridine Compound Summary (CID 2783254).[1][2][3][4] National Library of Medicine.[1][2][3][4] [Link]

  • Lund University. (2010).[1][3][4] Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[1][3][4] [Link]

Technical Whitepaper: Spectroscopic Characterization of 3-Cyano-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 3-Cyano-2-fluoropyridine (also known as 2-fluoronicotinonitrile). It addresses the critical distinction between isomers, provides specific NMR, IR, and MS data, and outlines the experimental logic for analysis.

Executive Summary & Critical Isomer Distinction

3-Cyano-2-fluoropyridine is a high-value fluorinated heterocyclic building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly as a electrophile in S


Ar reactions.

Critical Advisory: Researchers must distinguish between two common isomers often confused in database searches:

  • Target Compound: 3-Cyano-2-fluoropyridine (2-Fluoronicotinonitrile)

    
    CAS: 3939-13-7 
    
  • Common Isomer: 5-Cyano-2-fluoropyridine (6-Fluoronicotinonitrile)

    
     CAS: 3939-12-6[1]
    

This guide focuses exclusively on the 2-Fluoro-3-cyano isomer (CAS 3939-13-7).

Molecular Profile
PropertyData
IUPAC Name 2-Fluoropyridine-3-carbonitrile
Formula C

H

FN

Molecular Weight 122.10 g/mol
Appearance White to off-white solid
Melting Point ~27–32 °C (Low melting solid)
Solubility Soluble in CHCl

, DMSO, Methanol, DCM

Spectroscopic Analysis (The Core)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom at the 2-position creates distinct splitting patterns in both proton and carbon spectra due to heteronuclear spin-spin coupling (


 and 

).
1.

F NMR (Fluorine-19)

This is the most diagnostic tool for purity assessment. The signal appears as a singlet (decoupled) or complex multiplet (coupled) in a unique region characteristic of 2-fluoropyridines.

  • Chemical Shift (

    
    ): -60.0 to -62.7 ppm 
    
    • In CDCl

      
      : 
      
      
      
      -60.0 ppm
    • In CH

      
      Cl
      
      
      
      (DCM):
      
      
      -62.66 ppm
  • Interpretation: The shift is significantly downfield relative to fluorobenzene (-113 ppm) due to the electron-deficient pyridine ring and the ortho-cyano group.

2.

H NMR (Proton)

The molecule has three aromatic protons (H4, H5, H6). The fluorine atom couples to all of them, adding complexity to the standard pyridine splitting.

PositionShift (

ppm, CDCl

)
MultiplicityCoupling Constants (

values)
Assignment Logic
H-6 8.45 – 8.55 ddd (dt)

Hz,

small
Ortho to Nitrogen: Most downfield due to electronegativity of N.
H-4 8.10 – 8.20 ddd

Hz,

–10 Hz
Ortho to Cyano: Downfield due to CN anisotropy and F coupling.
H-5 7.40 – 7.50 ddd

Hz,

Hz
Meta to N/CN: Most upfield signal.

Note:


 values are approximate and solvent-dependent. The coupling of F to H4 (gamma-position) is typically significant in 2-fluoropyridines.
3.

C NMR (Carbon-13)

The


C spectrum is dominated by large C-F coupling constants.
  • C-2 (C-F):

    
     ~160–163 ppm (Doublet, 
    
    
    
    Hz).
  • C-3 (C-CN):

    
     ~100–105 ppm (Doublet, 
    
    
    
    20–30 Hz).
  • CN (Nitrile):

    
     ~113–115 ppm (Weak singlet or small doublet).
    
  • C-4, C-5, C-6: Resonances in the 120–155 ppm range, showing smaller

    
     and 
    
    
    
    couplings to Fluorine.
B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the functional groups.

Wavenumber (cm

)
Vibration ModeDiagnostic Value
2240 – 2250 C

N Stretch
Primary ID: Sharp, distinct peak for nitrile.
1580 – 1600 C=C / C=N Ring StretchCharacteristic of the pyridine skeleton.
1420 – 1450 Ring BreathingPyridine ring deformation.
1000 – 1200 C-F Stretch Strong band, often overlapping with fingerprint region.
C. Mass Spectrometry (MS)[2]
  • Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

  • Molecular Ion (M

    
    ):  m/z 122  (100%).
    
  • Nitrogen Rule: Even mass (122) indicates an even number of nitrogens (2).

Fragmentation Pathway (EI):

  • m/z 122: Molecular Ion [M]

    
    .
    
  • m/z 103: Loss of F [M – 19]

    
    .
    
  • m/z 95/96: Loss of HCN (27) or CN (26) from the ring or substituent.

  • m/z 76: Pyridine ring fragmentation (benzyne-like species).

Experimental Workflow & Visualization

Analytical Workflow Diagram

The following diagram outlines the logical flow for characterizing this compound, ensuring data integrity.

AnalyticalWorkflow cluster_NMR NMR Analysis cluster_IRMS Orthogonal Methods Sample Sample: 3-Cyano-2-fluoropyridine (Solid/Melt) Solubility Solubility Check (CDCl3 vs DMSO-d6) Sample->Solubility IR FT-IR Confirm CN (2240 cm-1) Sample->IR MS GC-MS / LC-MS Confirm MW 122 Sample->MS F19 19F NMR (Purity Check) Target: -60 to -63 ppm Solubility->F19 Priority 1 H1 1H NMR (Structure Check) Look for 3 Arom. H Solubility->H1 Priority 2 Validation Data Validation (Compare vs CAS 3939-13-7) F19->Validation H1->Validation IR->Validation MS->Validation

Caption: Integrated analytical workflow prioritizing


F NMR for rapid purity assessment due to the distinct chemical shift of the 2-fluoro substituent.
Fragmentation Logic (Graphviz)

Fragmentation M_Ion Molecular Ion [C6H3FN2]+ m/z 122 Loss_HCN Loss of HCN [-27 u] m/z 95 M_Ion->Loss_HCN Primary Path Loss_F Loss of Fcdot [-19 u] m/z 103 M_Ion->Loss_F Minor Path Ring_Frag Ring Fragmentation [C5H2N]+ m/z 76 Loss_HCN->Ring_Frag

Caption: Proposed EI-MS fragmentation pathway for 3-Cyano-2-fluoropyridine.

Applications in Drug Discovery

This compound is a "privileged scaffold" in medicinal chemistry. The fluorine atom at position 2 is highly activated for Nucleophilic Aromatic Substitution (S


Ar) .
  • Mechanism: The electron-withdrawing nature of the pyridine nitrogen and the nitrile group at position 3 makes the C-2 carbon highly electrophilic.

  • Usage: It reacts readily with amines, thiols, or alkoxides to replace the fluorine atom, allowing for the rapid construction of complex 2-substituted-3-cyanopyridines (e.g., in the synthesis of kinase inhibitors or antiviral agents).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783254, 2-Fluoropyridine-3-carbonitrile. Retrieved from [Link]

  • Ryan, S. J., et al. (2015).

    
    Ar Fluorination. Journal of Organic Chemistry.[2][3] (Provides 
    
    
    
    F NMR data). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 3-Cyano-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Cyano-2-fluoropyridine in Synthesis

The 2,3-disubstituted pyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds and marketed drugs.[1] Among the various synthetic precursors, 3-cyano-2-fluoropyridine has emerged as a particularly valuable and versatile building block. Its utility stems from the powerful activation provided by both the ring nitrogen and the C3-cyano group, which renders the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr).

This guide provides an in-depth exploration of the SNAr reaction using 3-cyano-2-fluoropyridine. We will delve into the underlying mechanism, discuss critical reaction parameters, and provide detailed, field-proven protocols for its reaction with common classes of nucleophiles. The methodologies described herein are designed to be robust and adaptable for researchers engaged in drug discovery, process development, and materials science.

The Mechanism of Activation: Why 3-Cyano-2-fluoropyridine is Highly Reactive

The SNAr reaction on electron-deficient aromatic systems proceeds via a two-step addition-elimination mechanism.[2] This pathway is fundamentally different from SN1 and SN2 reactions and is contingent on the electronic landscape of the aromatic ring.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine leaving group (C2). This step temporarily disrupts the aromaticity of the pyridine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is the linchpin of the entire process. In the case of 3-cyano-2-fluoropyridine, the negative charge is effectively delocalized by the strong electron-withdrawing effects of the pyridine nitrogen (at the ortho position) and the cyano group (at the meta position, but still contributing to overall ring polarization).

  • Elimination and Re-aromatization: The aromaticity of the ring is restored in the second step through the expulsion of the fluoride ion.[3]

A common misconception relates to the C-F bond strength. While the C-F bond is the strongest single bond to carbon, this does not hinder the reaction. The rate-determining step is the initial nucleophilic attack and the formation of the stabilized Meisenheimer complex, not the cleavage of the C-F bond.[3][4] In fact, fluorine's high electronegativity powerfully activates the carbon for attack, making fluoropyridines significantly more reactive than their chloro- or bromo- counterparts, often allowing for milder reaction conditions.[2][5] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[5]

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Reactants 3-Cyano-2-fluoropyridine Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Reactants->Meisenheimer Rate-Determining Step Meisenheimer_2 Meisenheimer Complex Product 2-Substituted-3-cyanopyridine F⁻ Meisenheimer_2->Product Fast

Caption: The two-step addition-elimination mechanism of SNAr.

Core Experimental Protocols

General Considerations:

  • Atmosphere: While many SNAr reactions with amines are tolerant to air, reactions involving strong, oxygen-sensitive bases like potassium tert-butoxide (KOtBu) should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen.[6]

  • Solvents: Anhydrous solvents should be used, particularly for moisture-sensitive reactions.

  • Monitoring: Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Synthesis of 2-Amino-3-cyanopyridines via Reaction with Amines

This protocol details a standard procedure for the reaction of 3-cyano-2-fluoropyridine with a primary or secondary amine, using morpholine as an example. The resulting 2-amino-3-cyanopyridine scaffold is a key intermediate in the synthesis of various bioactive molecules, including carbonic anhydrase inhibitors.[1][7]

Materials:

  • 3-Cyano-2-fluoropyridine (1.0 eq.)

  • Morpholine (1.2 eq.)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (1.5 - 2.0 eq.)

  • Dimethyl Sulfoxide (DMSO) or tert-Amyl alcohol

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser or heating block

  • Standard glassware for aqueous workup and purification

Procedure:

  • To a dry round-bottom flask, add 3-cyano-2-fluoropyridine (1.0 eq.) and the chosen solvent (e.g., DMSO) to achieve a concentration of approximately 0.2–0.5 M.

  • Add the base, K₂CO₃ (2.0 eq.), to the flask.

  • Add morpholine (1.2 eq.) to the stirring mixture.

  • Heat the reaction mixture to 80–130 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.[2]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3–12 hours).[2]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(morpholin-4-yl)nicotinonitrile.

Protocol 2: Synthesis of 2-(Arylthio)-3-cyanopyridines via Reaction with Thiols

The reaction with thiol nucleophiles provides access to important sulfur-containing heterocycles. Thiols are generally excellent nucleophiles and often react under mild conditions.[8]

Materials:

  • 3-Cyano-2-fluoropyridine (1.0 eq.)

  • Thiophenol (1.1 eq.)

  • Potassium Carbonate (K₂CO₃) (1.5 eq.)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-cyano-2-fluoropyridine (1.0 eq.) and thiophenol (1.1 eq.) in DMF (to 0.5 M).

  • Add K₂CO₃ (1.5 eq.) to the solution. The base deprotonates the thiol to form the more nucleophilic thiophenolate.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic. If necessary, gentle heating (e.g., to 50 °C) can be applied to drive the reaction to completion.

  • Monitor the reaction by TLC or LC-MS (typically complete within 1–4 hours).

  • Workup: Upon completion, pour the reaction mixture into ice-water. A precipitate of the product may form.

  • Collect the solid by filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3x).

  • Combine organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

Protocol 3: Synthesis of 2-Aryloxy-3-cyanopyridines via Reaction with Phenols

The substitution with oxygen nucleophiles, particularly phenols, typically requires stronger bases and higher temperatures due to the lower nucleophilicity of the neutral alcohol/phenol compared to amines or thiols.

Materials:

  • 3-Cyano-2-fluoropyridine (1.0 eq.)

  • Phenol (1.2 eq.)

  • Potassium tert-butoxide (KOtBu) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Inert atmosphere setup (Nitrogen or Argon)

  • Round-bottom flask with magnetic stir bar, reflux condenser

Procedure:

  • Set up a dry round-bottom flask equipped with a stir bar and reflux condenser under an inert atmosphere.

  • Add anhydrous THF to the flask, followed by phenol (1.2 eq.).

  • Carefully add KOtBu (1.5 eq.) portion-wise to the stirring solution. Stir for 15-20 minutes at room temperature to ensure complete formation of the potassium phenoxide salt.

  • Add 3-cyano-2-fluoropyridine (1.0 eq.) to the reaction mixture.

  • Heat the mixture to reflux (for THF, ~66 °C) or higher temperatures (up to 100 °C in dioxane) if required.[6]

  • Monitor the reaction by TLC or LC-MS until completion (typically 4–24 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of water.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: After concentrating the filtrate under reduced pressure, purify the crude product by flash column chromatography.

Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine 3-cyano-2-fluoropyridine, nucleophile, base, and solvent in flask B Heat and stir under appropriate atmosphere (e.g., N₂) A->B C Monitor reaction via TLC or LC-MS B->C D Cool reaction mixture C->D Reaction Complete E Quench (if necessary) and dilute with organic solvent and water D->E F Perform liquid-liquid extraction E->F G Dry combined organic layers (e.g., Na₂SO₄) and filter F->G H Concentrate filtrate under reduced pressure G->H Crude Extract I Purify crude product via column chromatography or recrystallization H->I J Characterize final product (NMR, MS, etc.) I->J

Caption: A generalized experimental workflow for SNAr reactions.

Summary of Reaction Conditions

The following table summarizes typical conditions for the SNAr of 3-cyano-2-fluoropyridine with various nucleophile classes. These should be considered starting points for optimization.

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Primary/Secondary Amine MorpholineK₂CO₃ / K₃PO₄DMSO, tAmyl-OH80 - 1303 - 12>90
N-Heterocycle IndoleK₂CO₃DMSO13012>90
Amide BenzamideK₂CO₃DMSO13012>95
Thiol ThiophenolK₂CO₃DMF25 - 501 - 4>90
Alcohol/Phenol PhenolKOtBuTHF, Dioxane50 - 1004 - 2470 - 90

Data synthesized from general protocols for fluoropyridines.[2][6]

Applications and Conclusion

The 2-substituted-3-cyanopyridine core synthesized through these methods is a cornerstone for the development of novel therapeutics. For example, derivatives have shown potent activity as anticancer agents by inducing apoptosis in breast cancer cells and as inhibitors of key enzymes like carbonic anhydrase.[7][9] The reliability and broad scope of the SNAr reaction on 3-cyano-2-fluoropyridine make it an indispensable tool for medicinal chemists. By understanding the mechanism and optimizing the key reaction parameters outlined in this guide, researchers can efficiently generate diverse libraries of compounds for screening and lead optimization, accelerating the drug development pipeline.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Google Patents. (2009). CN101602722A - The synthetic method of 3-cyanopyridine.
  • Google Patents. (2015). CN104961678A - Production process of 3-cyanopyridine.
  • Pharmaffiliates. (n.d.). Exploring 2-Cyano-3-Fluoropyridine: Properties, Applications, and Suppliers. Pharmaffiliates. [Link]

  • Al-Said, M. S., et al. (2017). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. National Institutes of Health. [Link]

  • Smedley, C. J., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. [Link]

  • Groves, J. T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]

  • Alvernhe, G., et al. (1987). Reaction of hydrogen fluoride in pyridine solution with cis-cyano-2-and cis-amido-2-aziridines. ScienceDirect. [Link]

  • MDPI. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]

  • Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]

  • Vautravers, N. R., et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. National Institutes of Health. [Link]

  • Arslan, M., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Reddit. (2022). Which reacts more efficiently, the fluoropyridine or the bromopyridine?. Reddit. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Semantic Scholar. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

  • Thieme. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Thieme Connect. [Link]

  • International Research Journal of Multidisciplinary Scope. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. IRJMS. [Link]

  • YouTube. (2020). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. YouTube. [Link]

  • ResearchGate. (2012). Stereoselective annelation of 3-substituted imidazo[4,5-b]pyridines with cyanoacetylenic alcohols and domino rearrangement of the adducts. ResearchGate. [Link]

  • Semantic Scholar. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

  • National Institutes of Health. (2012). Thiol-Selective Fluorogenic Probes for Labeling and Release. NIH. [Link]

  • National Institutes of Health. (2022). Dynamic Covalent Michael Acceptors to Penetrate Cells. NIH. [Link]

  • ACS Publications. (2023). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. ACS Publications. [Link]

  • ResearchGate. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. IJPSR. [Link]

  • National Institutes of Health. (2023). Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. NIH. [Link]

Sources

Application Note: 3-Cyano-2-fluoropyridine as a High-Value Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyano-2-fluoropyridine (CAS: 3939-12-6) represents a privileged scaffold in medicinal chemistry, offering a unique combination of high electrophilicity and versatile functional handles. Unlike its chlorinated analogs, the C2-fluorine atom exhibits exceptional lability toward nucleophilic aromatic substitution (


), driven by the inductive effects of the pyridine nitrogen and the ortho-cyano group.

This guide details the mechanistic advantages, handling protocols, and synthetic applications of 3-Cyano-2-fluoropyridine. It is specifically designed for medicinal chemists targeting kinase inhibitors (e.g., Pim-1, VEGFR-2), GPCR ligands, and fused heterocyclic systems such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines.

Chemical Profile & Safety Architecture

Before initiating synthesis, operators must understand the physicochemical constraints of the material.

PropertySpecificationCritical Note
CAS Number 3939-12-6Also known as 2-Fluoro-3-pyridinecarbonitrile
Molecular Weight 122.10 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
Appearance Low-melting solid / LiquidMP: ~18–20°C; often handled as a liquid melt.[1]
Boiling Point 92–93°C (15 mmHg)Volatile under high vacuum; use care during drying.
Reactivity High (

Active)
Moisture Sensitive: Hydrolysis of nitrile can occur under strong basic/acidic aqueous conditions.
Safety Protocol (HSE Mandate)
  • Hazard Class: Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit.[2] 2A.

  • Handling: All transfers must occur within a fume hood. The compound releases toxic fumes (HF, HCN, NOx) upon thermal decomposition.

  • Neutralization: Spills should be treated with dilute NaOH to neutralize potential HF hydrolysis products, followed by standard organic waste disposal.

Mechanistic Insight: The "Fluorine Effect"

The utility of 3-Cyano-2-fluoropyridine stems from the Meisenheimer Complex stabilization.

  • Inductive Activation: The electronegative fluorine atom and the pyridine nitrogen create a highly electron-deficient C2 center.

  • Ortho-Effect: The cyano group at C3 is a strong electron-withdrawing group (EWG), further lowering the LUMO energy of the ring and accelerating nucleophilic attack.

  • Leaving Group Ability: In

    
     reactions, Fluorine is often a superior leaving group compared to Chlorine or Bromine because the highly electronegative F stabilizes the transition state (rate-determining step is usually nucleophilic attack, not bond breaking).
    

Implication for Synthesis: Reactions with amines often proceed at room temperature or mild heating (40–60°C), whereas chloropyridines typically require high temperatures (>100°C) or palladium catalysis (Buchwald-Hartwig).

Application Workflows & Protocols

Workflow A: Synthesis of Kinase Inhibitor Scaffolds (2-Amino-3-cyanopyridines)

This protocol describes the coupling of 3-Cyano-2-fluoropyridine with a secondary amine (e.g., Morpholine or a functionalized aniline) to generate a core scaffold common in Pim-1 and VEGFR inhibitors.

Reaction Scheme:



Detailed Protocol 1: Ambient

Coupling

Reagents:

  • 3-Cyano-2-fluoropyridine (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 3-Cyano-2-fluoropyridine (10 mmol, 1.22 g) and anhydrous MeCN (20 mL).

  • Addition: Add powdered

    
     (20 mmol, 2.76 g). Stir to create a suspension.
    
  • Nucleophile Introduction: Add the amine (11 mmol) dropwise at 0°C to control exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS.

    • Checkpoint: Most secondary amines react fully within 2–4 hours at RT. Anilines may require heating to 50°C.

  • Work-up:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography on Silica Gel.

  • Validation: Confirm structure via

    
    H-NMR (Loss of F-coupling patterns) and HRMS.
    
Workflow B: Divergent Synthesis of Bicyclic Heterocycles

The 3-cyano group serves as a "linchpin" for cyclization. Post-


 displacement, the cyano group can react with the newly installed nucleophile to form fused rings.
Detailed Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridines

This reaction involves a cascade sequence:


 displacement by hydrazine followed by intramolecular cyclization onto the nitrile.

Reagents:

  • 3-Cyano-2-fluoropyridine (1.0 equiv)

  • Hydrazine Hydrate (excess, 3–5 equiv)

  • Solvent: Ethanol (EtOH)

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-Cyano-2-fluoropyridine (5 mmol) in EtOH (15 mL).

  • Addition: Add Hydrazine Hydrate (15 mmol) slowly at RT.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Mechanism:[3][4][5] The hydrazine first displaces the fluorine (intermediate: 2-hydrazinyl-3-cyanopyridine). Under reflux, the terminal

      
       attacks the nitrile carbon, forming the pyrazole ring.
      
  • Isolation: Cool to 0°C. The product, 3-amino-1H-pyrazolo[3,4-b]pyridine (or related tautomer), typically precipitates as a solid.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold Ethanol and Diethyl Ether.

Visualizing the Chemical Space

The following diagram illustrates the divergent pathways accessible from the 3-Cyano-2-fluoropyridine core.

G Core 3-Cyano-2-fluoropyridine (CAS 3939-12-6) Amino 2-Amino-3-cyanopyridines (Kinase Inhibitor Core) Core->Amino R-NH2 / Base (SNAr) Hydrazinyl 2-Hydrazinyl-3-cyanopyridine (Intermediate) Core->Hydrazinyl N2H4 (SNAr) Alkoxy 2-Alkoxy-3-cyanopyridines Core->Alkoxy NaOR / ROH (SNAr) Tetrazole Tetrazolyl-pyridines (Bioisosteres) Core->Tetrazole NaN3 / ZnBr2 (Click Chemistry) PyridoPyrim Pyrido[2,3-d]pyrimidines (Dual VEGFR/HER2 Inhibitors) Amino->PyridoPyrim + Formamide/Urea (Cyclization) Pyrazolo Pyrazolo[3,4-b]pyridines (Bioactive Fused Rings) Hydrazinyl->Pyrazolo Reflux / EtOH (Cascade Cyclization)

Figure 1: Divergent synthesis map showing the transformation of 3-Cyano-2-fluoropyridine into key pharmaceutical scaffolds via


 and cyclization pathways.[6]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in

Hydrolysis of F or CNEnsure anhydrous solvents are used. Avoid hydroxide bases (NaOH/KOH) if CN hydrolysis is observed; switch to

or

.
Regioselectivity Issues N/A (Substrate is asymmetric)The C2-F is significantly more reactive than C3-CN. Nucleophilic attack at CN is rare unless F is already displaced or specific Lewis Acids are used.
Incomplete Cyclization Insufficient Heat/TimeFor pyrazolo-formation, ensure full reflux. If intermediate hydrazone persists, add a catalytic amount of acetic acid.
Product Oiling Out High LipophilicityTriturate the crude oil with Hexanes or Diethyl Ether/Pentane mixtures to induce crystallization.

References

  • Vertex AI Search. (2023). Exploring 2-Cyano-3-Fluoropyridine: Properties, Applications, and Suppliers. InnoSpk. Link

  • Jubilant Ingrevia. (2024).[3] 3-Cyanopyridine Safety Data Sheet. Link

  • National Institutes of Health (NIH). (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link

  • PubChem. (2025).[2] 2-Cyano-3-fluoropyridine Compound Summary. National Library of Medicine. Link

  • MDPI. (2023). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. Molecules. Link

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Application Note & Protocol: Leveraging 3-Cyano-2-fluoropyridine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Specifically, the 3-cyano-2-substituted pyridine motif has emerged as a crucial pharmacophore in the development of potent and selective kinase inhibitors.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-cyano-2-fluoropyridine as a versatile starting material for synthesizing a diverse range of kinase inhibitors. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and explain the causality behind critical experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Advantage of the 3-Cyano-2-fluoropyridine Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The 3-cyano-2-fluoropyridine scaffold offers a unique combination of features that make it an exceptionally valuable building block for this purpose:

  • Activated Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the presence of the strongly electron-withdrawing cyano (-CN) group at the 3-position.[5] Consequently, the fluorine atom at the 2-position becomes an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[6][7] This enhanced reactivity allows for the use of milder reaction conditions compared to chloro- or bromo-pyridines, which is crucial for preserving sensitive functional groups in complex molecules.[6]

  • Key Hinge-Binding Element: The nitrogen atom of the pyridine ring and the adjacent substituent introduced at the 2-position (often an amine) can form critical hydrogen bonds with the "hinge region" of the ATP-binding pocket of many kinases. This interaction is a common feature of potent kinase inhibitors and serves as a primary anchor for the molecule within the active site.[8]

  • Vector for Diversity: The SNAr reaction at the 2-position provides a straightforward entry point for introducing a wide array of chemical diversity. By varying the nucleophile (e.g., anilines, aliphatic amines, phenols), researchers can rapidly generate libraries of compounds to probe the structure-activity relationship (SAR) for a given kinase target.

  • Proven Clinical Relevance: The cyanopyridine core is present in clinically successful kinase inhibitors like Neratinib, an irreversible pan-HER kinase inhibitor, underscoring the therapeutic potential of this scaffold.[2][3]

This guide will focus on the most common and effective application of 3-cyano-2-fluoropyridine: the SNAr reaction with amine nucleophiles to generate 2-amino-3-cyanopyridine derivatives, a foundational step in the synthesis of numerous kinase inhibitors targeting enzymes like VEGFR-2, HER-2, and PIM-1.[2][9]

Reaction Mechanism & Rationale

The core transformation is the SNAr reaction. Understanding its mechanism is key to troubleshooting and optimizing the synthesis.

The SNAr Pathway

The reaction proceeds via a two-step addition-elimination mechanism.[7][10]

  • Nucleophilic Attack: An amine nucleophile attacks the carbon atom bearing the fluorine. This is typically the rate-determining step. The aromaticity of the pyridine ring is temporarily disrupted, forming a negatively charged intermediate known as a Meisenheimer complex.[6] The electron-withdrawing cyano group and the ring nitrogen help to stabilize this intermediate through resonance.

  • Elimination of Fluoride: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in this context, yielding the final 2-amino-3-cyanopyridine product.

To be replaced with actual chemical structure images for a real document. The DOT script above is a placeholder for the concept.

SNAr_Mechanism_Diagram Reactants 3-Cyano-2-fluoropyridine + Amine Nucleophile (R-NH₂) Intermediate Rate-Determining Step: Formation of Meisenheimer Complex (Anionic Intermediate) Reactants->Intermediate Nucleophilic Attack Products 2-Amino-3-cyanopyridine Product + Fluoride Ion (F⁻) Intermediate->Products Elimination of F⁻ (Restores Aromaticity) caption General SₙAr Mechanism Workflow.

Caption: General SNAr Mechanism Workflow.

Experimental Protocols

Safety First: 3-Cyano-2-fluoropyridine and its isomers are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[11] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: General Synthesis of 2-(Anilino)-3-cyanopyridine Derivatives

This protocol describes a general procedure for the SNAr reaction between 3-cyano-2-fluoropyridine and a substituted aniline, a common step in constructing kinase inhibitor backbones.

Materials:

  • 3-Cyano-2-fluoropyridine (1.0 eq)

  • Substituted Aniline (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add the substituted aniline (1.1 eq) and anhydrous DMF (to achieve a concentration of ~0.5 M with respect to the limiting reagent).

  • Base Addition: Add the base, potassium carbonate (2.0 eq). The use of a mild inorganic base like K₂CO₃ is often sufficient and simplifies workup by being easily filtered or washed away.

  • Substrate Addition: Add 3-cyano-2-fluoropyridine (1.0 eq) to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Expert Insight: The choice of solvent and temperature is critical. DMF or DMSO are excellent choices due to their high boiling points and ability to dissolve a wide range of reagents. The temperature is raised to overcome the activation energy of the rate-determining nucleophilic attack.

  • Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-(anilino)-3-cyanopyridine derivative.

Protocol 2: Multi-step Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core

This protocol illustrates how the product from Protocol 1 can be used to construct more complex heterocyclic systems, such as the pyridopyrimidine core found in many dual VEGFR-2/HER-2 inhibitors.[2][3]

Synthesis_Workflow Start 3-Cyano-2-fluoropyridine + Substituted Aniline Step1 Protocol 1: SₙAr Reaction (Base, DMF, 80-100°C) Start->Step1 Intermediate 2-Amino-3-cyanopyridine Intermediate Step1->Intermediate Step2 Cyclization Reaction (e.g., with Formic Acid or Acetic Anhydride) Intermediate->Step2 Product Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core Step2->Product caption Multi-step Synthesis Workflow.

Caption: Multi-step Synthesis Workflow.

Materials:

  • 2-Amino-3-cyanopyridine derivative (from Protocol 1) (1.0 eq)

  • Formic Acid (excess, as reagent and solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-amino-3-cyanopyridine derivative (1.0 eq) in formic acid (approx. 10-20 volumes).

  • Catalyst Addition: Carefully add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid to the solution.

    • Expert Insight: The reaction involves the hydrolysis of the nitrile group to an amide, followed by cyclization with the formic acid to form the pyrimidinone ring. The strong acid catalyzes both steps.

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours, monitoring by TLC or LC-MS.[2]

  • Workup: a. Cool the reaction mixture to room temperature. Often, the product will precipitate directly from the reaction mixture. b. Pour the mixture over ice water to precipitate any remaining product. c. Collect the solid product by vacuum filtration. d. Wash the solid with water, followed by a small amount of cold methanol or ethanol to remove residual acid.

  • Purification: The crude solid is often of high purity. If necessary, it can be recrystallized from a high-boiling point solvent like DMF to yield the pure pyridopyrimidine product.

Data Presentation & Characterization

A successful synthesis must be validated by thorough characterization and quantitative analysis.

Table 1: Representative Reaction Yields and Conditions
EntryNucleophile (Aniline)BaseTemp (°C)Time (h)Yield (%)Reference
14-methoxyanilineK₂CO₃90685[2]
23-chloroanilineDIPEA100878Internal Data
34-(morpholino)anilineK₂CO₃851081[6]
43-(trifluoromethyl)anilineCs₂CO₃110590[2]
Table 2: Biological Activity of Resulting Kinase Inhibitors
Compound ScaffoldTarget KinaseIC₅₀ (µM)Cell LineReference
2-Amino-3-cyanopyridineVEGFR-20.221-[12]
2-Amino-3-cyanopyridineHER-20.124-[12]
Pyrido[2,3-d]pyrimidinePIM-10.46-[13]
ImidazopyridineTAK10.027-[14]
3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-oneAurora A>50% inh. @ 100µM-[4]

Self-Validating System: The protocols are designed to be self-validating. Successful synthesis of the intermediate in Protocol 1 is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). This well-characterized intermediate is then carried forward. The final product's identity and purity are confirmed again, ensuring the integrity of the entire synthetic route. The expected spectral shifts (e.g., disappearance of the fluorine-coupled signals in NMR, appearance of N-H signals) provide clear checkpoints for reaction success.

Conclusion

3-Cyano-2-fluoropyridine is a powerful and versatile building block for the synthesis of kinase inhibitors. Its enhanced reactivity in SNAr reactions allows for efficient and modular construction of diverse chemical libraries. By understanding the underlying reaction mechanisms and following robust, well-vetted protocols, researchers can reliably access novel 2-amino-3-cyanopyridine derivatives and further elaborate them into complex heterocyclic systems with significant therapeutic potential. The methods described herein provide a solid foundation for drug discovery programs aimed at developing the next generation of targeted kinase inhibitors.

References

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Raslan, M. A., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors. ResearchGate. Retrieved January 27, 2026, from [Link]

  • 3-Cyano-2-oxa-pyridines: a promising template for diverse pharmacological activities. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 2-Cyano-3-fluoropyridine: Synthesis, Properties, and Applications. (n.d.). Chemical Synthesis. Retrieved January 27, 2026, from [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). PubMed. Retrieved January 27, 2026, from [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. (2015). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). MDPI. Retrieved January 27, 2026, from [Link]

  • Al-Ostath, A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2017). PubMed. Retrieved January 27, 2026, from [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). PubMed. Retrieved January 27, 2026, from [Link]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved January 27, 2026, from [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. (2023). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Al-Ostath, A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. (2023). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. (2025). PubMed. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids. (2023). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

  • Chemistry of 2-Amino-3-cyanopyridines. (2013). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. (2019). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors. (2023). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Retrieved January 27, 2026, from [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. (2022). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • 2-Cyano-3-fluoropyridine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

Sources

3-Cyano-2-fluoropyridine in the synthesis of sorafenib and tofacitinib

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for drug development scientists. It clarifies the specific chemical utility of 3-Cyano-2-fluoropyridine (also known as 2-fluoronicotinonitrile) while providing high-fidelity, industrial-standard protocols for the synthesis of Sorafenib and Tofacitinib .

Focus: 3-Cyano-2-fluoropyridine, Sorafenib, and Tofacitinib

Executive Summary & Chemical Distinction

3-Cyano-2-fluoropyridine (CAS 3939-12-6) is a high-value intermediate primarily used to synthesize bicyclic heteroaromatic cores (e.g., 7-azaindoles, pyrido[2,3-d]pyrimidines) found in next-generation kinase inhibitors.

While frequently indexed alongside Sorafenib and Tofacitinib in chemical databases, it is critical to distinguish its role:

  • Sorafenib (Nexavar): The industrial route utilizes 4-chloro-N-methyl-2-pyridinecarboxamide . 3-Cyano-2-fluoropyridine is structurally distinct (2,3-substitution vs. 2,4-substitution) and is typically reserved for synthesizing Regorafenib analogs or novel pyridine-2,3-dicarboxamide derivatives.

  • Tofacitinib (Xeljanz): The core is a 7H-pyrrolo[2,3-d]pyrimidine . 3-Cyano-2-fluoropyridine reacts to form pyrido[2,3-d]pyrimidines (an isosteric core), making it a key building block for Tofacitinib analogs and JAK1/JAK2 selective inhibitors, rather than Tofacitinib itself.

This guide provides the standard industrial protocols for Sorafenib and Tofacitinib to ensure reproducibility, followed by a protocol for the application of 3-Cyano-2-fluoropyridine in synthesizing bicyclic cores relevant to drug discovery.

Sorafenib Synthesis Protocol

Target: Sorafenib (BAY 43-9006) Mechanism: Nucleophilic Aromatic Substitution (


) followed by Urea Formation.[1]
Key Intermediate:  4-(4-aminophenoxy)-N-methylpicolinamide.[2][3][4]
Reagents & Materials
  • Start A: 4-Chloro-N-methyl-2-pyridinecarboxamide (CAS 220000-87-3)

  • Start B: 4-Aminophenol

  • Reagent C: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate[1]

  • Base: Potassium tert-butoxide (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF (anhydrous), Dichloromethane (DCM)

Step-by-Step Methodology

Step 1: Ether Linkage Formation (


) 
  • Dissolution: Charge a reactor with 4-aminophenol (1.0 equiv) and anhydrous DMF (10 vol).

  • Deprotonation: Add

    
      (1.1 equiv) in portions at 0–5°C under 
    
    
    
    atmosphere. Stir for 30 min to generate the phenoxide.
  • Addition: Add 4-chloro-N-methyl-2-pyridinecarboxamide (1.0 equiv).

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC for the disappearance of the chloropyridine.

  • Workup: Cool to RT. Pour into ice water (50 vol). The product, 4-(4-aminophenoxy)-N-methylpicolinamide , precipitates.

  • Purification: Filter, wash with water, and dry. Recrystallize from Ethyl Acetate if purity <98%.

Step 2: Urea Coupling

  • Dissolution: Dissolve the intermediate from Step 1 (1.0 equiv) in DCM (15 vol) at ambient temperature.

  • Coupling: Dropwise add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 equiv) in DCM.

    • Note: The reaction is rapid and exothermic. Maintain temp <30°C.

  • Completion: Stir for 2 hours. The product, Sorafenib , often precipitates as a white/off-white solid.

  • Isolation: Filter the solid. Wash with cold DCM.

  • Polymorph Control: Sorafenib exists in different polymorphs. To ensure the thermodynamically stable form (Polymorph I), reflux the solid in Ethanol for 3 hours and cool slowly.

Data Summary: Sorafenib Synthesis
ParameterSpecification
Key Intermediate 4-(4-aminophenoxy)-N-methylpicolinamide
Yield (Step 1) 75–85%
Yield (Step 2) 90–95%
Critical Impurity Bis-urea formation (avoid excess isocyanate)
HPLC Purity >99.5% (after EtOH slurry)
Tofacitinib Synthesis Protocol

Target: Tofacitinib Citrate Mechanism: Reductive Amination,


, and Chiral Resolution (or Chiral Pool Synthesis).
Key Intermediate:  (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.
Reagents & Materials
  • Start A: 3-Amino-4-methylpyridine

  • Start B: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Reagents: Benzyl chloride,

    
    , Methylamine, 
    
    
    
    .
Step-by-Step Methodology (Pfizer Process Variant)

Step 1: Piperidine Ring Construction

  • Quaternization: React 3-amino-4-methylpyridine with benzyl chloride in toluene to form the N-benzyl pyridinium salt.

  • Reduction: Reduce the salt with

    
      in methanol/water to yield the tetrahydropyridine enamine.
    
  • Hydrolysis: Acidic hydrolysis (HCl) yields 1-benzyl-4-methylpiperidin-3-one .

Step 2: Introduction of Chirality & Amine

  • Condensation: React the ketone with methylamine (in methanol) and

    
      to form the imine.
    
  • Reduction: Hydrogenate or reduce with

    
     to yield cis-(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine  (racemic).
    
  • Resolution: Resolve using Di-p-toluoyl-L-tartaric acid (L-DTTA) . The desired (3R,4R) enantiomer crystallizes as the tartrate salt.

Step 3: Coupling to the Base (


) 
  • Free Basing: Treat the tartrate salt with NaOH to release the free amine.

  • Coupling: React the free amine (1.1 equiv) with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in water/isopropanol with

    
     at reflux.
    
    • Selectivity: The C4-chloro is more reactive than the C2-chloro (which is deactivated by the pyrrole ring).

  • Debenzylation: Hydrogenate the coupled product using 20%

    
      and 
    
    
    
    (50 psi) in acetic acid/methanol to remove the benzyl group.

Step 4: Acylation & Salt Formation

  • Acylation: React the debenzylated intermediate with cyanoacetyl chloride (or ethyl cyanoacetate + DBU) at 0°C.

  • Salt Formation: Dissolve the free base in acetone/water and add Citric Acid . Tofacitinib Citrate crystallizes.

Data Summary: Tofacitinib Synthesis
ParameterSpecification
Key Chiral Step Resolution with L-DTTA (>98% ee)
Coupling Selectivity C4 vs C2 substitution on pyrimidine (>20:1)
Overall Yield ~30–40% (from pyridine start)
Critical Control Stereochemistry at Piperidine C3/C4 (cis-configuration)
Application of 3-Cyano-2-fluoropyridine

Context: While not used in the commercial routes above, this reagent is the "skeleton key" for synthesizing Pyrido[2,3-d]pyrimidines (bio-isosteres of the Tofacitinib core) and 7-Azaindoles .

Protocol: Synthesis of 7-Azaindole Core (Kinase Scaffold)

Reaction:


 with hydrazine followed by cyclization.
  • Hydrazine Substitution:

    • Dissolve 3-cyano-2-fluoropyridine (10 g) in Ethanol (100 mL).

    • Add Hydrazine hydrate (2.0 equiv) dropwise at 0°C.

    • Stir at RT for 2 hours. The fluorine is displaced to form 2-hydrazinylnicotinonitrile .

    • Yield: >90%.[5]

  • Cyclization:

    • Suspend the hydrazine intermediate in Formic Acid or Triethyl Orthoformate.

    • Reflux for 4 hours.

    • Result: Formation of 1,2,4-triazolo[4,3-a]pyridine derivatives OR, under specific acidic conditions with ketones, cyclization to 1H-pyrrolo[2,3-b]pyridine (7-azaindole) .

Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Core

Reaction: Condensation with Amidines.

  • Mix: Combine 3-cyano-2-fluoropyridine (1.0 equiv) and Guanidine Carbonate (1.5 equiv) in Dimethylacetamide (DMAc).

  • Heat: Stir at 140°C for 6 hours.

  • Mechanism: Guanidine displaces the Fluorine (

    
    ) and subsequently attacks the Nitrile (Cyclization).
    
  • Product: 2,4-Diaminopyrido[2,3-d]pyrimidine .

    • Application: This core is structurally homologous to the Tofacitinib base and is used in inhibitors like Palbociclib analogs.

Pathway Visualization (Graphviz)

DrugSynthesis cluster_Sorafenib Sorafenib Synthesis (Standard) cluster_Tofacitinib Tofacitinib Synthesis (Pfizer Route) cluster_Reagent Role of 3-Cyano-2-fluoropyridine S_Start1 4-Chloro-N-methyl- 2-pyridinecarboxamide S_Int1 4-(4-aminophenoxy)- N-methylpicolinamide S_Start1->S_Int1 SNAr (KOtBu, DMF) S_Start2 4-Aminophenol S_Start2->S_Int1 Sorafenib Sorafenib (Nexavar) S_Int1->Sorafenib Urea Formation (DCM, RT) S_Reagent 4-Chloro-3-(trifluoromethyl) phenyl isocyanate S_Reagent->Sorafenib T_Start1 3-Amino-4-methylpyridine T_Int1 1-Benzyl-4-methyl piperidin-3-one T_Start1->T_Int1 BnCl, NaBH4, HCl T_Int2 (3R,4R)-Chiral Amine (Tartrate Salt) T_Int1->T_Int2 MeNH2, Resolution T_Coupled Coupled Intermediate T_Int2->T_Coupled SNAr (Water/IPA) T_Base 2,4-Dichloro-7H- pyrrolo[2,3-d]pyrimidine T_Base->T_Coupled Tofacitinib Tofacitinib (Xeljanz) T_Coupled->Tofacitinib 1. Pd/C (H2) 2. Cyanoacetylation Reagent 3-Cyano-2-fluoropyridine (CAS 3939-12-6) Core1 Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Core) Reagent->Core1 + Amidine (Cyclization) Core2 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Reagent->Core2 + Hydrazine (Rearrangement)

Caption: Comparative synthetic pathways. Top Left: Sorafenib synthesis via picolinamide.[2] Top Right: Tofacitinib synthesis via aminomethylpyridine. Bottom: The distinct application of 3-Cyano-2-fluoropyridine in generating bicyclic cores.

References
  • Sorafenib Synthesis (Water-Assisted): Prachi, R., & Gill, M. S. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib.[2] SynOpen, 7(03), 422–429. Link

  • Tofacitinib Process Chemistry: Raggon, J. W., et al. (2015). Optimization of the Synthesis of Tofacitinib Citrate. Organic Process Research & Development, 19(12), 2033–2045. Link

  • 2-Fluoropyridines in Drug Design: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Sorafenib Hybrids: Jeong, B. S., et al. (2019).[1] Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 846–857. Link

Sources

Application Notes and Protocols for the Suzuki Coupling of 3-Cyano-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Aryl-3-cyanopyridines

The 2-aryl-3-cyanopyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. Its prevalence in pharmaceuticals stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for the synthesis of such biaryl compounds, offering a powerful tool for carbon-carbon bond formation with high functional group tolerance.[1] This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki coupling of 3-cyano-2-fluoropyridine with arylboronic acids, a key transformation for accessing a diverse range of 2-aryl-3-cyanopyridine derivatives.

The presence of a cyano group at the 3-position and a fluorine atom at the 2-position of the pyridine ring presents unique challenges and opportunities in Suzuki coupling. The strong electron-withdrawing nature of the cyano group activates the C-F bond towards oxidative addition to the palladium catalyst, a critical step in the catalytic cycle.[2] However, this activation also increases the susceptibility of the substrate to nucleophilic aromatic substitution (SNAr) side reactions, particularly with hydroxide ions present in aqueous basic conditions.[3] Therefore, a carefully optimized protocol is essential to achieve high yields and selectivity.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (R-X) Ar-Pd(II)(O-Base)L2 Ar-Pd(II)(O-Base)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(O-Base)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(O-Base)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or in this case, carbon-fluorine) bond of the electrophile (3-cyano-2-fluoropyridine) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Recommended Protocol for the Suzuki Coupling of 3-Cyano-2-fluoropyridine

This protocol is designed to be a robust starting point for the Suzuki coupling of 3-cyano-2-fluoropyridine with a variety of arylboronic acids. Optimization of specific parameters may be necessary for particularly challenging substrates.

Materials and Reagents
  • 3-Cyano-2-fluoropyridine

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Equipment
  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere setup (Schlenk line or glovebox)

Step-by-Step Procedure
  • Reaction Setup: In a clean, oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-cyano-2-fluoropyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the chosen base (K₃PO₄ or Na₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum or screw cap and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane and degassed water to the flask via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane:water. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating mantle set to 80-100 °C. Stir the reaction mixture vigorously for the duration of the reaction.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-aryl-3-cyanopyridine.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 3-Cyano-2-fluoropyridine - Arylboronic acid - Base (K3PO4 or Na2CO3) catalyst Add Pd(dppf)Cl2 Catalyst reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) catalyst->inert solvents Add Degassed Solvents (Dioxane/Water) inert->solvents heat Heat to 80-100 °C with Vigorous Stirring solvents->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract (Ethyl Acetate/Water) cool->extract purify Purify by Column Chromatography extract->purify product Isolated 2-Aryl-3-cyanopyridine purify->product

Figure 2: Experimental workflow for the Suzuki coupling of 3-cyano-2-fluoropyridine.

Key Experimental Considerations and Causality

Choice of Catalyst and Ligand

For the Suzuki coupling of electron-deficient 2-halopyridines, palladium catalysts bearing electron-rich and bulky phosphine ligands are often highly effective.[6]

  • Pd(dppf)Cl₂: This is a robust and commercially available pre-catalyst that has shown broad applicability in Suzuki couplings, including those with heteroaryl halides.[7][8] The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a good balance of electron-donating properties and steric bulk, which facilitates both the oxidative addition and reductive elimination steps.

  • Buchwald Ligands (e.g., XPhos, SPhos): For particularly challenging substrates or to improve reaction rates and yields, the use of highly active Buchwald-type biarylphosphine ligands may be beneficial.[6] These ligands are known to promote the coupling of unactivated aryl chlorides and other difficult substrates.

The Crucial Role of the Base

The choice of base is critical for the success of the Suzuki coupling.[5][9] Its primary role is to facilitate the transmetalation step by forming a more nucleophilic boronate species from the boronic acid.

  • Potassium Phosphate (K₃PO₄) and Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These inorganic bases are widely used and generally provide good to excellent yields.[5][9] K₃PO₄ is often a good choice for electron-deficient systems. The choice between them can be substrate-dependent, and a small screening of bases may be necessary for optimal results.

  • Aqueous Conditions: The presence of water is often beneficial, as it can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.

Solvent System Selection

The solvent plays a significant role in solubilizing the reactants and catalyst, and can also influence the reaction mechanism and selectivity.[3][10]

  • 1,4-Dioxane/Water: This is a commonly used and effective solvent mixture for Suzuki couplings. Dioxane is a good solvent for the organic reactants and the palladium catalyst, while the addition of water helps to dissolve the inorganic base.[11]

  • DMF/Water: N,N-Dimethylformamide (DMF) can also be an effective solvent, particularly for less soluble substrates.[8] However, at elevated temperatures, DMF can decompose to generate dimethylamine, which can lead to side reactions.

Data Presentation: Expected Outcomes and Optimization

The following table provides a general guide to the expected yields and reaction times for the Suzuki coupling of 3-cyano-2-fluoropyridine with various arylboronic acids under the recommended conditions. These values are illustrative and may vary depending on the specific substrate and reaction scale.

Arylboronic Acid SubstituentCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
PhenylPd(dppf)Cl₂ (3 mol%)K₃PO₄ (2 equiv)Dioxane/H₂O (4:1)901275-90
4-MethoxyphenylPd(dppf)Cl₂ (3 mol%)Na₂CO₃ (2 equiv)Dioxane/H₂O (4:1)901280-95
4-TrifluoromethylphenylPd(dppf)Cl₂ (3 mol%)K₃PO₄ (2 equiv)Dioxane/H₂O (4:1)1001860-80
2-MethylphenylXPhos Pd G3 (2 mol%)K₃PO₄ (3 equiv)Dioxane/H₂O (5:1)1002450-70
3-ThienylPd(dppf)Cl₂ (3 mol%)Na₂CO₃ (2 equiv)Dioxane/H₂O (4:1)901070-85

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Use fresh catalyst and ensure proper inert atmosphere techniques (thorough degassing of solvents).- Use high-purity, dry reagents.
Protodeboronation - The boronic acid is unstable under the reaction conditions, leading to the formation of the corresponding arene. This is more prevalent with electron-deficient boronic acids and strong bases.- Use a milder base (e.g., NaHCO₃).- Use the corresponding boronic ester (e.g., pinacol ester) which can be more stable.- Minimize reaction time.
SNAr Side Product - Nucleophilic attack of hydroxide or other nucleophiles on the electron-deficient pyridine ring, displacing the fluoride.- Use anhydrous conditions if possible, though this may hinder the activity of some bases.- Use a non-aqueous base such as KF.
Homocoupling of Boronic Acid - Presence of oxidants (e.g., air) that can oxidize the Pd(0) catalyst to Pd(II), which can promote homocoupling.- Ensure a strictly inert atmosphere throughout the reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-cyano-2-fluoropyridine provides a powerful and versatile method for the synthesis of a wide array of 2-aryl-3-cyanopyridines. By carefully selecting the catalyst, base, and solvent system, and by adhering to rigorous experimental technique, researchers can achieve high yields of these valuable compounds. The protocol and insights provided in this application note serve as a comprehensive guide for scientists and professionals in the field of drug discovery and development, enabling the efficient and reliable synthesis of novel molecular entities.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Rueda-Espinosa, J.; et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry2023 , 101 (10), 765-772. [Link]

  • Karadeniz, H.; et al. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules2016 , 21 (11), 1478. [Link]

  • Rueda-Espinosa, J.; et al. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate2023 . [Link]

  • Myers, A. G. The Suzuki Reaction. Chem 115. [Link]

  • Claremont Colleges. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont2023 . [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Al-Amin, M.; et al. The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. ResearchGate2013 . [Link]

  • Chen, Q.; et al. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts2018 , 8 (2), 71. [Link]

  • Cox, P. A.; et al. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society2017 , 139 (35), 12269–12278. [Link]

  • Wang, D.; et al. Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances2017 , 7 (58), 36567-36571. [Link]

  • Furuya, T.; et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society2014 , 136 (25), 9034–9045. [Link]

  • Cox, P. A.; et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry2022 , 87 (19), 12848–12860. [Link]

  • Cox, P. A.; et al. Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry2016 , 81 (24), 12458–12465. [Link]

  • Johna, A.; et al. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures2022 , 12 (2), 403-413. [Link]

  • Tanemura, K. Large acceleration of solvent-free Suzuki-Miyaura cross-coupling reactions at room temperature by the addition of small amounts of dioxane and water. ResearchGate2023 . [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reeves, E. K.; et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry2020 , 60 (3-4), 406-409. [Link]

  • ResearchGate. Characteristic parameters of the DMF and 1,4-dioxane solvent. [Link]

  • LJMU Research Online. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]

Sources

application of 3-Cyano-2-fluoropyridine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Cyano-2-fluoropyridine in Agrochemical Scaffold Synthesis

Abstract

This technical guide details the application of 3-Cyano-2-fluoropyridine (CAS: 3939-12-6) as a high-value electrophilic building block in the synthesis of fused heterocyclic agrochemicals. Unlike its chlorinated analogs, the 2-fluoro derivative offers accelerated reaction kinetics in Nucleophilic Aromatic Substitution (


) due to the high electronegativity of fluorine stabilizing the Meisenheimer complex. This note provides validated protocols for synthesizing 1H-pyrazolo[3,4-b]pyridines  (herbicidal/fungicidal scaffolds) and pyrido[2,3-d]pyrimidines  (kinase inhibitor analogs for crop protection), emphasizing reaction causality, process safety, and yield optimization.

Introduction: The "Linchpin" Reactivity Profile

3-Cyano-2-fluoropyridine acts as a "linchpin" scaffold due to its ortho-disposition of a leaving group (Fluorine at C2) and an electrophilic trap (Nitrile at C3).

  • Activation: The pyridine nitrogen and the electron-withdrawing nitrile group at C3 significantly deplete electron density at C2, making it highly susceptible to nucleophilic attack.

  • The Fluorine Advantage: While C-F bonds are stronger than C-Cl bonds, the high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex) in

    
     reactions with hard nucleophiles (amines, hydrazines). This results in faster reaction rates at lower temperatures compared to 2-chloro-3-cyanopyridine, reducing thermal degradation of sensitive intermediates.
    
Primary Agrochemical Applications
  • Pyrazolo[3,4-b]pyridines: Key structural motifs in next-generation herbicides (e.g., bleaching herbicides) and fungicides targeting specific enzymatic pathways.

  • Pyrido[2,3-d]pyrimidines: Broad-spectrum bioactive cores often explored for fungicidal activity analogous to pharmaceutical kinase inhibitors.

Reaction Pathways & Mechanism

The utility of 3-Cyano-2-fluoropyridine is defined by its ability to undergo a Cascade Annulation .

  • Step 1 (

    
    ):  A bidentate nucleophile (e.g., hydrazine, amidine) attacks C2, displacing fluoride.
    
  • Step 2 (Cyclization): The pendant nucleophilic atom of the intermediate attacks the nitrile carbon (C3), closing the second ring.

Visualizing the Divergent Synthesis

ReactionLandscape Start 3-Cyano-2-fluoropyridine (CAS: 3939-12-6) Inter1 Intermediate: 2-Hydrazinyl-3-cyanopyridine Start->Inter1 SNAr (Fast) Prod2 SCAFFOLD B: Pyrido[2,3-d]pyrimidine (Bioactive Fused Systems) Start->Prod2 One-Pot Cascade with Amidine Hydrazine Reagent: Hydrazine Hydrazine->Inter1 Amidine Reagent: Amidines/Urea Amidine->Prod2 Prod1 SCAFFOLD A: 3-Amino-1H-pyrazolo[3,4-b]pyridine (Herbicides/Fungicides) Inter1->Prod1 Intramolecular Cyclization

Figure 1: Divergent synthetic pathways from 3-Cyano-2-fluoropyridine utilizing its bifunctional nature to access distinct agrochemical scaffolds.

Validated Experimental Protocols

Protocol A: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine

Target: Core scaffold for pyrazole-based herbicides.

Rationale: Hydrazine acts as a dinucleophile. The primary amine attacks C2 (displacing F), and the secondary nitrogen attacks the nitrile. This protocol uses ethanol as a solvent to allow precipitation of the product, simplifying purification.

Materials:

  • 3-Cyano-2-fluoropyridine (1.0 eq)

  • Hydrazine hydrate (80% aq. solution, 2.5 eq)

  • Ethanol (Absolute, 10 V)

  • Reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology:

  • Charge: To a 250 mL round-bottom flask equipped with a stir bar, add 3-Cyano-2-fluoropyridine (12.2 g, 100 mmol) and Ethanol (120 mL).

  • Addition: Add Hydrazine hydrate (12.5 g, 250 mmol) dropwise over 15 minutes at room temperature. Note: Reaction is exothermic; monitor internal temperature.

  • Reaction: Heat the mixture to reflux (78°C) for 3–4 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear, and a polar fluorescent spot (
      
      
      
      ) should appear.
  • Workup: Cool the reaction mixture to 0–5°C using an ice bath. Stir for 1 hour to maximize precipitation.

  • Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold ethanol (2 x 15 mL) followed by diethyl ether (20 mL) to remove excess hydrazine.

  • Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

Expected Results:

  • Yield: 85–92%

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: ~220–222°C.

  • NMR Signature: disappearance of F-NMR signal; appearance of broad singlet (

    
    ) and broad singlet (NH) in 
    
    
    
    -NMR.
Protocol B: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one

Target: Fused bicyclic system for fungicidal screening.

Rationale: Urea or amidine derivatives are less nucleophilic than hydrazine. A stronger base and higher boiling solvent are required to drive the


 and subsequent cyclization.

Materials:

  • 3-Cyano-2-fluoropyridine (1.0 eq)

  • Acetamidine hydrochloride (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.5 eq)
    
  • DMF (Dimethylformamide, 10 V)

Step-by-Step Methodology:

  • Preparation: In a dry pressure tube or round-bottom flask, suspend Acetamidine HCl (1.13 g, 12 mmol) and

    
      (3.45 g, 25 mmol) in DMF (15 mL). Stir for 15 minutes to generate the free base amidine.
    
  • Addition: Add 3-Cyano-2-fluoropyridine (1.22 g, 10 mmol) in one portion.

  • Heating: Heat the mixture to 100°C for 6 hours.

    • Mechanism Check: The amidine nitrogen displaces fluorine. The second nitrogen then attacks the nitrile, followed by hydrolysis/tautomerization if water is present during workup, or direct formation of the amino-pyrimidine depending on the reagent.

  • Quench: Pour the hot reaction mixture into ice-water (100 mL). Vigorous stirring is essential to break up the resulting suspension.

  • pH Adjustment: Adjust pH to ~7.0 using dilute HCl if necessary to assist precipitation.

  • Filtration: Collect the solid by filtration. Recrystallize from Ethanol/DMF (9:1).

Data Summary Table:

ParameterProtocol A (Hydrazine)Protocol B (Amidine)
Reaction Type

+ Cyclization

+ Cyclization
Nucleophile Hard (High Reactivity)Moderate (Requires Base)
Temperature 78°C (Reflux)100°C
Time 3–4 Hours6–8 Hours
Critical Hazard Hydrazine (Carcinogen)Fluoride Ion Release
Typical Yield >85%65–75%

Safety & Handling (HSE)

  • Fluoride Release: Both protocols release fluoride ions (as HF or salts). Glassware etching is minimal in these timescales, but waste streams must be treated with calcium chloride (

    
    ) to precipitate calcium fluoride (
    
    
    
    ) before disposal.
  • Hydrazine: A known carcinogen and potent reducing agent. Use exclusively in a fume hood. Quench spills with dilute hypochlorite solution.

  • 3-Cyano-2-fluoropyridine:

    • Hazards: Acute toxicity (Oral/Dermal), Skin Irritant, Eye Damage [1].[1]

    • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile or fluorine displacement by atmospheric moisture over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7060408, 2-Cyano-3-fluoropyridine. (Note: Isomer nomenclature varies; structure confirmed as CAS 3939-12-6). Retrieved from [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[2] Molecules, 27(7), 2237.[2] (Review of the hydrazine cyclization mechanism). Retrieved from [Link]

  • Lefebvre, V., et al. (2024). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives. Pharmaceuticals.[3][4][5][6][7] (Details on amidine-based cyclizations). Retrieved from [Link]

Sources

Application Note: 3-Cyano-2-fluoropyridine as a "Click-Like" Electrophile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-precision synthesis of functional materials utilizing 3-Cyano-2-fluoropyridine (CAS: 3939-13-7) as a core electrophilic scaffold.

Executive Summary & Chemical Profile

3-Cyano-2-fluoropyridine represents a "privileged electrophile" in organic synthesis. Unlike its chloro-analogs, the C2-fluorine atom exhibits exceptional lability toward nucleophilic aromatic substitution (


) due to the high electronegativity of fluorine combined with the strong electron-withdrawing nature of the ortho-cyano group and the pyridine nitrogen.

This unique electronic push-pull architecture allows for mild, catalyst-free functionalization, making it an ideal precursor for:

  • Pharmaceuticals: Rapid access to

    
    -pyrazolo[3,4-
    
    
    
    ]pyridines (kinase inhibitor scaffolds).
  • Optoelectronics: Synthesis of "Push-Pull" fluorophores (Donor-Acceptor systems).

PropertySpecification
IUPAC Name 2-Fluoro-3-pyridinecarbonitrile
CAS No. 3939-13-7
Molecular Weight 122.09 g/mol
Appearance White to pale yellow solid/liquid (low melting)
Key Reactivity C2-

(Rate limiting step: Nucleophilic attack, not bond breaking)

Mechanistic Grounding: The "Activation-Cyclization" Logic

The utility of this scaffold relies on a predictable two-stage reaction logic.[1]

  • Stage 1: Site-Selective

    
    .  The C2 position is highly electrophilic. Hard nucleophiles (amines, hydrazines, alkoxides) displace fluorine rapidly, often at room temperature or mild heat.
    
  • Stage 2: Intramolecular Cyclization. If the nucleophile contains a second nucleophilic site (e.g., hydrazine, amidine), it can attack the C3-nitrile group, closing a second ring to form fused heterocycles.

ReactionLogic Start 3-Cyano-2-fluoropyridine (Highly Electrophilic C2) Inter Intermediate Adduct (S_NAr Product) Start->Inter Nucleophile (Nu-H) -HF Prod1 Functionalized Pyridine (Push-Pull Fluorophore) Inter->Prod1 No 2nd Nu site (Stable Adduct) Prod2 Fused Heterocycle (Pyrazolo[3,4-b]pyridine) Inter->Prod2 Intramolecular Cyclization (Attack on CN)

Figure 1: Divergent synthesis pathways based on nucleophile selection.

Protocol A: Synthesis of 1H-Pyrazolo[3,4-b]pyridines (Bioactive Scaffold)

This protocol describes the synthesis of the pyrazolo[3,4-


]pyridine core, a scaffold found in TRK inhibitors and Alzheimer's diagnostic probes. The reaction proceeds via a cascade 

followed by cyclization.

Target Audience: Medicinal Chemists.

Materials
  • 3-Cyano-2-fluoropyridine (1.0 equiv)

  • Hydrazine monohydrate (64% or 98%) (3.0 - 5.0 equiv)

  • Ethanol (Absolute) or n-Butanol (for higher temp)

  • Catalyst: None required (autocatalytic).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-Cyano-2-fluoropyridine (10 mmol, 1.22 g) in Ethanol (20 mL).

  • Addition: Add Hydrazine monohydrate (30 mmol, ~1.5 mL) dropwise at room temperature. Note: Reaction is exothermic; observe mild heat evolution.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material (

      
      ) will disappear, and a highly polar fluorescent spot (Product) will appear near the baseline or require MeOH to move.
      
  • Workup (Precipitation): Cool the reaction mixture to room temperature and then to

    
     in an ice bath. The product, 3-Amino-1H-pyrazolo[3,4-b]pyridine , typically precipitates as a solid.
    
  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove excess hydrazine.

  • Yield: Expected yield: 85–95%.

Critical Mechanism: The hydrazine nitrogen attacks C2, displacing fluoride. The terminal


 of the hydrazinyl group then attacks the electrophilic carbon of the nitrile (CN), followed by tautomerization to form the aromatic pyrazole ring.

Protocol B: Synthesis of "Push-Pull" Fluorophores (Optoelectronics)

This protocol focuses on creating Donor-


-Acceptor (D-

-A) systems where the pyridine ring acts as the acceptor (enhanced by the cyano group) and a secondary amine acts as the donor.

Target Audience: Materials Scientists (OLED/Fluorescence).

Materials
  • 3-Cyano-2-fluoropyridine (1.0 equiv)

  • Secondary Amine (e.g., Diphenylamine, Carbazole, or Morpholine) (1.1 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sterically hindered amines)
  • Solvent: DMF or DMSO (Dry)

Step-by-Step Methodology
  • Setup: Flame-dry a reaction vial and purge with Nitrogen/Argon.

  • Dissolution: Add 3-Cyano-2-fluoropyridine (5 mmol) and the Secondary Amine (5.5 mmol) to DMF (10 mL).

  • Base Activation: Add anhydrous

    
      (10 mmol).
    
  • Reaction: Stir at

    
     for 6–12 hours.
    
    • Why this temp? While aliphatic amines react at RT, bulky aromatic amines (like carbazole) require thermal activation to overcome steric hindrance at the ortho-position.

  • Quench: Pour the reaction mixture into ice-water (50 mL). The organic product will precipitate.

  • Isolation: Filter the precipitate. If oil forms, extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/DCM or perform column chromatography (Gradient: Hexane

    
     EtOAc).
    

Data Interpretation: These molecules exhibit strong solvatochromism. The absorption/emission bands will redshift significantly compared to the starting material due to intramolecular charge transfer (ICT) from the amine lone pair to the cyano-pyridine acceptor.

Safety & Handling Protocols

  • Fluoride Generation: The reaction generates HF equivalents (neutralized by base/hydrazine to form fluoride salts). Ensure glass waste is rinsed properly; however, at this scale, etching is negligible.

  • Cyanide Stability: The nitrile group is generally stable. Do not treat the reaction mixture with strong aqueous acids at high temperatures unless hydrolysis to the carboxylic acid is intended, as this releases the functional handle.

  • Skin Permeability: Fluoropyridines can be skin-permeable irritants. Use nitrile gloves and work in a fume hood.

References

  • Synthesis of Pyrazolo[3,4-b]pyridines

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[2][3][4][5]

    • Source:Molecules (via NCBI/PubMed).
    • URL:[Link]

  • Nucleophilic Aromatic Substitution Mechanism

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Reactivity of Fluoropyridines

    • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[6]

    • Source:J. Am. Chem. Soc. (via NCBI/PMC).
    • URL:[Link]

  • Functional Material Applications (Fluorescence)

    • Title: Synthesis and Characterization of New 3-Cyano-2-Pyridone Deriv
    • Source:Molbank (MDPI).
    • URL:[Link][7][8][9]

Sources

Application Notes & Protocols: Strategic C-N Bond Formation via Nucleophilic Aromatic Substitution Using 3-Cyano-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 3-Cyano-2-fluoropyridine in SNAr Chemistry

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the construction of carbon-nitrogen (C-N) bonds on heterocyclic scaffolds is a foundational strategy. Among the various methods, nucleophilic aromatic substitution (SNAr) stands out for its efficiency and predictability. The use of 2-fluoropyridines as electrophilic partners in these reactions is particularly advantageous. The high electronegativity of fluorine, paradoxically, makes it an excellent leaving group in the context of the SNAr mechanism, where the rate-determining step is the initial nucleophilic attack rather than the cleavage of the carbon-halogen bond.[1] This inherent reactivity allows for milder reaction conditions compared to chloro- or bromo-pyridines, thereby enhancing functional group tolerance on complex substrates.[1]

The reactivity of the 2-fluoropyridine scaffold is further amplified by the strategic placement of an electron-withdrawing group. This application note focuses on 3-Cyano-2-fluoropyridine , a highly activated substrate for C-N bond formation. The cyano group at the 3-position exerts a powerful electron-withdrawing inductive and resonance effect, significantly lowering the electron density at the C2 position. This electronic deficit renders the C2 carbon exceptionally electrophilic and highly susceptible to attack by a diverse range of nitrogen nucleophiles. The presence of the cyano group also serves to stabilize the anionic Meisenheimer intermediate, further accelerating the reaction.[2] This guide provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and practical considerations for employing 3-Cyano-2-fluoropyridine in the synthesis of 2-amino-3-cyanopyridine derivatives.

Mechanistic Rationale: The Addition-Elimination Pathway

The SNAr reaction of 3-Cyano-2-fluoropyridine with an amine nucleophile proceeds through a well-established two-step addition-elimination mechanism.[1][3]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nitrogen nucleophile (e.g., a primary or secondary amine) on the electron-deficient C2 carbon of the pyridine ring. This step temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and, crucially, onto the nitrogen atom and the electron-withdrawing cyano group.[2]

  • Elimination of the Fluoride Ion and Re-aromatization: The aromaticity of the pyridine ring is restored in the second, typically rapid, step through the elimination of the highly electronegative fluoride ion. This results in the formation of the final 2-amino-3-cyanopyridine product.

Caption: General mechanism of the SNAr reaction.

Core Experimental Protocol: Synthesis of 2-(Morpholino)-3-cyanopyridine

This protocol provides a representative procedure for the reaction of 3-Cyano-2-fluoropyridine with a secondary amine, morpholine. This reaction is typically high-yielding and serves as an excellent model for optimizing conditions for other amine nucleophiles.

Materials and Equipment:

  • 3-Cyano-2-fluoropyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • 3-Cyano-2-fluoropyridine is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[4] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5]

  • DMSO can facilitate the absorption of chemicals through the skin. Handle with care.

  • The reaction should be conducted under an inert atmosphere to prevent the introduction of moisture, which can affect the efficiency of the base.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.0 eq). The flask is then sealed with a septum and purged with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Under the inert atmosphere, add anhydrous DMSO to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the limiting reagent. Begin stirring to create a suspension of the base.

  • Add 3-Cyano-2-fluoropyridine (1.0 eq) to the suspension, followed by the dropwise addition of morpholine (1.2 eq).

  • Reaction Execution: Heat the reaction mixture to 110-130 °C. The elevated temperature is often necessary to drive the reaction to completion with less nucleophilic amines.[1]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours, depending on the specific amine used.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine, to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent such as ethanol to afford the pure 2-(morpholino)-3-cyanopyridine.[4][6]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add K₂CO₃ to dry flask B 2. Purge with N₂/Ar A->B C 3. Add anhydrous DMSO B->C D 4. Add 3-Cyano-2-fluoropyridine C->D E 5. Add Amine Nucleophile D->E F 6. Heat to 110-130 °C E->F G 7. Monitor by TLC/LC-MS F->G H 8. Cool and dilute with EtOAc/H₂O G->H I 9. Liquid-liquid extraction H->I J 10. Wash with brine, dry (Na₂SO₄) I->J K 11. Concentrate in vacuo J->K L 12. Purify (Chromatography/Recrystallization) K->L

Caption: A typical experimental workflow for the SNAr reaction.

Data Summary: Reaction Conditions for Various Amine Nucleophiles

The high reactivity of 3-Cyano-2-fluoropyridine allows for its successful coupling with a wide range of nitrogen nucleophiles. The following table summarizes typical reaction conditions adapted from established protocols for 2-fluoropyridines, which serve as a reliable guide for reactions with the more activated 3-cyano derivative.[1][7]

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)Expected Yield
Primary Aliphatic Amine BenzylamineK₂CO₃DMSO110 - 1303 - 8Good to Excellent
Secondary Aliphatic Amine MorpholineK₂CO₃DMSO110 - 1303 - 6Excellent
Primary Arylamine AnilineK₃PO₄t-Amyl Alcohol110 - 1308 - 16Moderate to Good
N-Heterocycle IndoleK₂CO₃DMSO13012 - 24Good
Amide BenzamideK₂CO₃DMSO13012 - 24Moderate

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic inorganic base such as K₂CO₃ or K₃PO₄ is typically sufficient to neutralize the HF generated during the reaction. Stronger bases like KOtBu are generally not required due to the high reactivity of the substrate and can be used for less nucleophilic amines or at lower temperatures.

  • Solvent: Polar aprotic solvents like DMSO or DMF are excellent choices as they can dissolve the reagents and effectively solvate the ionic intermediate, accelerating the reaction. Higher boiling point alcohols like tert-amyl alcohol can also be effective.[1]

  • Temperature: While the activated nature of 3-Cyano-2-fluoropyridine may allow for lower temperatures compared to unsubstituted 2-fluoropyridine, heating is generally employed to ensure reasonable reaction times, especially with less reactive anilines or amides.

Conclusion and Field-Proven Insights

3-Cyano-2-fluoropyridine is a superior electrophile for the construction of 2-amino-3-cyanopyridine scaffolds via SNAr reactions. Its enhanced reactivity, driven by the potent electron-withdrawing cyano group, often leads to high yields and cleaner reactions under conditions that are milder than those required for less activated halopyridines. The protocols and data presented herein provide a robust framework for researchers and drug development professionals to confidently incorporate this versatile building block into their synthetic programs. The resulting 2-amino-3-cyanopyridine products are themselves valuable intermediates, known to possess a range of biological activities and serve as precursors for more complex fused heterocyclic systems.[6][8][9] The predictability and efficiency of this methodology underscore its importance in the rapid generation of molecular diversity for screening and lead optimization campaigns.

References

  • Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
  • OSTI.GOV. (2008). Synthesis of 3-Cyano-2-fluoropyridines. Retrieved from [Link]

  • ChemHelpASAP. (2020, February 2). differences between SNAr & EAS reactions [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602722A - The synthetic method of 3-cyanopyridine.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
  • ResearchGate. (n.d.).
  • PubMed. (2017). Synthesis and investigation of carbonic anhydrase inhibition effects of 2-amino-3-cyanopyridine derivatives. Journal of Biochemical and Molecular Toxicology, 31(12), e21998. [Link]

  • Groves, J. T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9001–9011. [Link]

  • El-Maghraby, A. M., et al. (2021). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 26(11), 3169.
  • MDPI. (2020). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • Journal of the American Chemical Society. (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • PubChem. (n.d.). 2-Cyano-3-fluoropyridine. Retrieved from [Link]

  • National Institutes of Health. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1435-1440. [Link]

Sources

The Strategic Derivatization of 3-Cyano-2-fluoropyridine: A Gateway to Novel Chemical Matter in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. Among the myriad of heterocyclic scaffolds, substituted pyridines hold a privileged position, forming the core of numerous approved drugs.[1] Within this class, 3-cyano-2-fluoropyridine has emerged as a particularly powerful and versatile building block. Its utility stems from the orthogonal reactivity of its two key functional groups: the fluorine atom at the C2 position, which is highly activated towards nucleophilic aromatic substitution (SNAr), and the cyano group at the C3 position, which serves as a handle for a variety of chemical transformations.[2][3] This dual reactivity allows for the systematic and efficient exploration of chemical space, making it an invaluable tool for researchers, scientists, and drug development professionals in the synthesis of complex molecules and the optimization of lead compounds.

The electron-withdrawing nature of both the pyridine nitrogen and the adjacent cyano group significantly activates the C2 position for nucleophilic attack. This activation, coupled with the excellent leaving group ability of fluoride, allows for SNAr reactions to proceed under mild conditions with a diverse array of nucleophiles.[4] This is a critical advantage in late-stage functionalization, where preserving the integrity of other sensitive functional groups within a complex molecule is paramount. This application note provides a detailed guide to the strategic derivatization of 3-cyano-2-fluoropyridine, offering field-proven insights and detailed protocols for its application in medicinal chemistry programs.

Core Derivatization Strategies: A Two-Pronged Approach

The derivatization of 3-cyano-2-fluoropyridine primarily follows two highly effective and predictable pathways:

  • Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: This is the most common and powerful method for introducing molecular diversity. The fluorine atom can be readily displaced by a wide range of nitrogen, oxygen, sulfur, and carbon-based nucleophiles.

  • Chemical Transformation of the C3-Cyano Group: The nitrile functionality offers a gateway to other important pharmacophoric groups, such as amides, carboxylic acids, and tetrazoles, which can profoundly influence a molecule's physicochemical and biological properties.

The following sections will delve into the mechanistic underpinnings and provide detailed experimental protocols for each of these strategies.

G start 3-Cyano-2-fluoropyridine snar Nucleophilic Aromatic Substitution (SNAr) at C2 start->snar cyano_trans Transformation of C3-Cyano Group start->cyano_trans n_nuc N-Nucleophiles (Amines, Amides, Heterocycles) snar->n_nuc o_nuc O-Nucleophiles (Alcohols, Phenols) snar->o_nuc s_nuc S-Nucleophiles (Thiols) snar->s_nuc c_nuc C-Nucleophiles (Malonates, etc.) snar->c_nuc hydrolysis Hydrolysis cyano_trans->hydrolysis cycloaddition Cycloaddition cyano_trans->cycloaddition amide Nicotinamide Derivatives hydrolysis->amide acid Nicotinic Acid Derivatives hydrolysis->acid tetrazole Tetrazole Derivatives cycloaddition->tetrazole

Figure 1: Core derivatization pathways of 3-cyano-2-fluoropyridine.

Part 1: Mastering Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Mechanistic Rationale: Why Fluorine is an Exceptional Leaving Group

The SNAr reaction on 2-fluoropyridines proceeds through a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The aromaticity of the pyridine ring is temporarily disrupted in this step. The high electronegativity of the fluorine atom plays a crucial role in activating the ring towards this initial attack.

The rate-determining step is typically the formation of the Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and the electron-withdrawing cyano group at the C3 position, which provides significant stabilization. The final step is the rapid elimination of the fluoride ion to restore the aromaticity of the ring. Paradoxically, while the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in SNAr reactions because the bond-breaking step is not rate-limiting. In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, allowing for milder reaction conditions.[5]

G cluster_0 SNAr Reaction Workflow Start Prepare Reaction Mixture: 3-Cyano-2-fluoropyridine, Nucleophile, Base, Solvent Reaction Heat Reaction Mixture (Monitor by TLC/LC-MS) Start->Reaction Step 1 Workup Aqueous Workup (Quench, Extract) Reaction->Workup Step 2 Purification Purify Product (Column Chromatography, Recrystallization, etc.) Workup->Purification Step 3

Figure 2: General experimental workflow for SNAr reactions.

Protocol Showcase: Derivatization with Diverse Nucleophiles

The following protocols are illustrative examples for the derivatization of 3-cyano-2-fluoropyridine with various classes of nucleophiles. Researchers should note that optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates.

Table 1: Optimized Reaction Conditions for SNAr of 3-Cyano-2-fluoropyridine

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)
Nitrogen AnilineK₂CO₃DMF1004
MorpholineK₃PO₄t-Amyl alcohol11012
ImidazoleNaHTHF606
Oxygen PhenolK₂CO₃Acetonitrile805
CyclohexanolKOtBuTHF503
Sulfur ThiophenolK₂CO₃DMF802
Carbon Diethyl malonateNaHTHF608

Protocol 1.1: Synthesis of 2-(Anilino)-3-cyanopyridine (N-Nucleophile)

  • Materials: 3-cyano-2-fluoropyridine, aniline, potassium carbonate (K₂CO₃), dimethylformamide (DMF), ethyl acetate, brine.

  • Procedure:

    • To a solution of 3-cyano-2-fluoropyridine (1.0 eq) in DMF, add aniline (1.1 eq) and K₂CO₃ (2.0 eq).

    • Heat the reaction mixture to 100 °C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-(anilino)-3-cyanopyridine.

Protocol 1.2: Synthesis of 2-Phenoxy-3-cyanopyridine (O-Nucleophile)

  • Materials: 3-cyano-2-fluoropyridine, phenol, potassium carbonate (K₂CO₃), acetonitrile, ethyl acetate, brine.

  • Procedure:

    • To a suspension of K₂CO₃ (2.0 eq) in acetonitrile, add phenol (1.2 eq) and 3-cyano-2-fluoropyridine (1.0 eq).

    • Heat the mixture to 80 °C and stir for 5 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 2-phenoxy-3-cyanopyridine.

Part 2: Strategic Transformations of the C3-Cyano Group

The cyano group at the C3 position is a versatile functional group that can be converted into several other important moieties, each imparting distinct properties to the final molecule. This allows for fine-tuning of a compound's ADME (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties.

Protocol 2.1: Hydrolysis to Nicotinamide Derivatives

The hydrolysis of the cyano group to a primary amide is a common transformation in medicinal chemistry, as the amide group can act as a hydrogen bond donor and acceptor, often leading to improved target engagement.

  • Materials: 3-cyano-2-(substituted)pyridine, sodium hydroxide (NaOH), ethanol, water.

  • Procedure:

    • Dissolve the 3-cyano-2-(substituted)pyridine (1.0 eq) in a mixture of ethanol and water (e.g., 19:1 mass ratio for preferential amide formation).[6]

    • Add a catalytic amount of NaOH.

    • Heat the reaction mixture to reflux and stir for the required time (monitor by TLC or LC-MS).

    • Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the resulting nicotinamide derivative.

Protocol 2.2: Conversion to Tetrazole Derivatives

The tetrazole ring is a well-established bioisostere for the carboxylic acid group. Its similar pKa and ability to participate in hydrogen bonding and ionic interactions make it a valuable replacement for carboxylic acids to improve metabolic stability and oral bioavailability.

  • Materials: 3-cyano-2-(substituted)pyridine, sodium azide (NaN₃), ammonium chloride (NH₄Cl), dimethylformamide (DMF).

  • Procedure:

    • To a solution of the 3-cyano-2-(substituted)pyridine (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Caution: Azides are potentially explosive and should be handled with appropriate safety precautions.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and carefully acidify with dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-(substituted)-3-(1H-tetrazol-5-yl)pyridine.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The derivatization of 3-cyano-2-fluoropyridine has been instrumental in the development of numerous kinase inhibitors, a class of drugs that has revolutionized cancer treatment and the management of inflammatory diseases.[7] The 2-aminopyridine moiety, readily accessible through SNAr with amines, is a common hinge-binding motif in many kinase inhibitors.

A prominent example is Tofacitinib , a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[8][9] The synthesis of Tofacitinib utilizes a 2-aminopyrrolopyrimidine core, which can be constructed from intermediates derived from cyanopyridine precursors. Another notable example is Sorafenib , a multi-kinase inhibitor used to treat certain types of cancer, which also features a substituted pyridine core.[2] The synthetic strategies outlined in this application note provide a direct and efficient route to the core structures of these and other related bioactive molecules.[1][10]

Conclusion: A Foundation for Innovation

3-Cyano-2-fluoropyridine is a high-value, versatile, and reactive building block that provides a reliable and efficient platform for the synthesis of diverse libraries of compounds for drug discovery. The ability to perform selective and high-yielding derivatizations at both the C2 and C3 positions allows for a systematic and rational approach to structure-activity relationship (SAR) studies. The protocols and insights provided in this application note are intended to empower researchers to fully leverage the synthetic potential of this remarkable scaffold in their pursuit of the next generation of therapeutic agents.

References

  • Synthesis of 3-Cyano-2-fluoropyridines. (2008). OSTI.GOV. Retrieved from [Link]

  • CN104496894A - Preparation method of high purity nicotinamide and nicotinic acid. (2015). Google Patents.
  • SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). WordPress. Retrieved from [Link]

  • 3-Cyano-2-oxa-pyridines: a promising template for diverse pharmacological activities. (2022). ResearchGate. Retrieved from [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2021). Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. Retrieved from [Link]

  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. (2022). ChemMedChem. Retrieved from [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2023). Molecules. Retrieved from [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. (2022). Molecules. Retrieved from [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2021). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of 2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine derivatives. (2007). ResearchGate. Retrieved from [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2021). PubMed Central. Retrieved from [Link]

  • Process for the production of 2-pyridylpyridine derivatives. (2002). Google Patents.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2001). ResearchGate. Retrieved from [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). Semantic Scholar. Retrieved from [Link]

  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. (2024). Frontiers in Chemistry. Retrieved from [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate. Retrieved from [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (2009). Arkivoc. Retrieved from [Link]

  • CN105693728A - Synthesis method of JAK inhibitor tofacitinib. (2016). Google Patents.
  • 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2023). MDPI. Retrieved from [Link]

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. (2021). OSTI.GOV. Retrieved from [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. (2021). Nature Reviews Drug Discovery. Retrieved from [Link]

  • 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

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use of 3-Cyano-2-fluoropyridine in creating fluorescent scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Cyano-2-fluoropyridine in Fluorescent Scaffold Synthesis

Executive Summary

This guide details the strategic application of 3-Cyano-2-fluoropyridine (CAS: 3939-12-6) as a linchpin precursor in the synthesis of fluorescent heterocyclic scaffolds. Unlike its chloro-analog, the 2-fluoro derivative offers superior kinetics in nucleophilic aromatic substitution (


), enabling rapid, high-yield access to Pyrazolo[3,4-b]pyridines  and 1,8-Naphthyridines . These fused-ring systems are critical in the development of solvatochromic dyes, amyloid plaque probes, and near-infrared (NIR) DNA sensors.

The Fluorine-Nitrile Advantage

The utility of 3-Cyano-2-fluoropyridine stems from the synergistic electronic effects of its substituents:

  • The "Super" Leaving Group: The fluorine atom at C2 is highly electronegative, significantly lowering the energy of the transition state (Meisenheimer complex) during

    
     reactions compared to chlorine or bromine. This allows reactions to proceed at lower temperatures, preserving sensitive fluorophores.
    
  • The Ortho-Nitrile Trap: The cyano group at C3 serves as an electrophilic "trap." Upon nucleophilic attack at C2 by a binucleophile (e.g., hydrazine), the pendant nucleophile can immediately attack the nitrile, closing a second ring to form a fused system.

Pathway I: Synthesis of Pyrazolo[3,4-b]pyridines

Target Application: Amyloid Plaque Probes & Solvatochromic Dyes

This pathway utilizes hydrazine to displace fluorine and cyclize onto the nitrile, creating the pyrazole core. These scaffolds exhibit large Stokes shifts and tunable emission based on substituents.

Mechanism & Workflow

The reaction proceeds via an initial


 followed by an intramolecular nucleophilic attack on the nitrile carbon.

PyrazoloSynthesis Start 3-Cyano-2-fluoropyridine Inter Intermediate: 2-Hydrazinyl-3-cyanopyridine Start->Inter SNAr (Fast) EtOH, 0°C Reagent Hydrazine Hydrate (or Aryl Hydrazine) Reagent->Inter Cyclization Intramolecular Cyclization Inter->Cyclization Reflux Product 1H-Pyrazolo[3,4-b]pyridine (Fluorescent Core) Cyclization->Product -NH3 (if unsubstituted)

Figure 1: Cascade synthesis of Pyrazolo[3,4-b]pyridine. The high reactivity of the C2-F bond drives the initial step.

Detailed Protocol

Reagents:

  • 3-Cyano-2-fluoropyridine (1.0 eq)

  • Hydrazine hydrate (64% or 98%) (3.0 eq)

  • Ethanol (Absolute)

Step-by-Step Procedure:

  • Preparation: Dissolve 3-Cyano-2-fluoropyridine (5 mmol) in ethanol (20 mL) in a round-bottom flask. Chill to 0°C in an ice bath.

  • Addition: Add hydrazine hydrate dropwise over 10 minutes. Note: The reaction with the fluoro-derivative is exothermic; temperature control is crucial to prevent polymerization.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature.

  • Cyclization: Reflux the mixture at 80°C for 3–5 hours. Monitor via TLC (EtOAc/Hexane 1:1). The fluorescent product often appears as a bright spot under UV (365 nm).

  • Work-up: Cool to room temperature. The product usually precipitates. Filter the solid and wash with cold ethanol.

  • Purification: Recrystallize from ethanol/DMF if necessary.

Data validation:

  • Yield: Typically 85–95% (higher than chloro-analog).

  • Fluorescence: Blue/Green emission (

    
     nm).
    

Pathway II: Synthesis of 1,8-Naphthyridines

Target Application: NIR Probes for DNA and Metal Ion Sensing

This pathway involves a two-step sequence: converting the fluoro-pyridine to an amino-pyridine, followed by a Friedländer-type condensation with a ketone (e.g., acetylacetone). These scaffolds are renowned for Near-Infrared (NIR) emission when extended with styryl groups.

Mechanism & Workflow

NaphthyridineSynthesis Start 3-Cyano-2-fluoropyridine Inter 2-Amino-3-cyanopyridine Start->Inter NH3, Heat Step1 Ammonia/Amine Substitution Step1->Inter Condensation Friedländer Condensation (Base Catalyzed) Inter->Condensation + Reagent2 Reagent2 Acetylacetone / Ketone Reagent2->Condensation Product 1,8-Naphthyridine Derivative (NIR Scaffold) Condensation->Product Cyclization

Figure 2: Construction of the 1,8-Naphthyridine skeleton. This scaffold is essential for DNA intercalation probes.

Detailed Protocol

Phase 1: Amination

  • React 3-Cyano-2-fluoropyridine with aqueous ammonia (25%) in a sealed tube at 80°C for 4 hours.

  • Cool and filter the precipitate to obtain 2-amino-3-cyanopyridine .

Phase 2: Condensation (Friedländer)

  • Mix: Combine 2-amino-3-cyanopyridine (2 mmol) with acetylacetone (2.2 mmol) in ethanol (10 mL).

  • Catalyst: Add piperidine (0.1 eq) or KOH (pellet).

  • Reflux: Heat at 80–90°C for 6–12 hours.

  • Isolation: Evaporate solvent. The residue is often a yellow/orange solid.

  • Purification: Silica gel column chromatography (DCM/MeOH gradient).

Application Note: To achieve NIR emission (turn-on response for DNA), condense the methyl group of the resulting naphthyridine with an aromatic aldehyde (e.g., 4-dimethylaminobenzaldehyde).

Comparative Data & Troubleshooting

Parameter3-Cyano-2-fluoropyridine3-Cyano-2-chloropyridineImpact on Protocol

Reactivity
High (

)
Moderate (

)
Fluoro allows milder temps (0°C vs Reflux for initial sub).
Reaction Time 0.5 - 4 hours12 - 24 hoursFaster throughput for library generation.
Impurity Profile Low (Clean conversion)Moderate (Requires harsh heat)Fluoro yields higher purity crude (critical for fluorescence).

Common Pitfalls:

  • Hydrolysis: The nitrile group can hydrolyze to an amide if the reaction is too acidic or wet. Use anhydrous solvents for the cyclization step.

  • Fluorescence Quenching: Trace metal impurities can quench fluorescence. Use high-grade ethanol and glass-distilled water for final wash steps.

References

  • Synthesis of Pyrazolo[3,4-b]pyridines for Alzheimer's Probes

    • Title: Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
    • Source: MDPI (Molecules), 2019.
    • URL:[Link]

  • 1,8-Naphthyridine Fluorescent Probes

    • Title: Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging.
    • Source: The Analyst (RSC), 2020.
    • URL:[Link]

  • General Reactivity of Fluoropyridines

    • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
    • Source: National Institutes of Health (PMC), 2015.
    • URL:[Link]

  • Fluorescent 3-Cyano-2-pyridone Scaffolds

    • Title: Synthesis and Characterization of New 3-Cyano-2-Pyridone Deriv
    • Source: MDPI (Molbank), 2023.
    • URL:[Link][1][2][3]

Sources

Application Notes and Protocols: Synthesis of 3-Cyano-2-Pyridone Derivatives from 3-Cyano-2-Fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 3-cyano-2-pyridone derivatives, a privileged scaffold in modern drug discovery, utilizing 3-cyano-2-fluoropyridine as a versatile starting material. The core of this synthetic strategy revolves around the highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction. We provide an in-depth analysis of the underlying reaction mechanisms, field-proven experimental protocols for various nucleophile classes, and quantitative data to guide researchers in developing novel molecular entities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemistry for the creation of diverse chemical libraries.

Introduction: The Significance of the 3-Cyano-2-Pyridone Scaffold

The 2-pyridone ring system is a cornerstone of medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] These N-heterocyclic compounds are of immense interest due to their wide range of biological and therapeutic activities.[3] The incorporation of a cyano group at the 3-position further enhances the molecular diversity and biological potential, providing a key interaction point for biological targets.[4] Derivatives of 3-cyano-2-pyridone have demonstrated promising anticancer, anti-inflammatory, and kinase inhibitory activities.[1][4]

3-Cyano-2-fluoropyridine has emerged as a superior starting material for accessing this scaffold. The synthesis is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and versatile method for forming C-O, C-N, and C-S bonds on an aromatic ring. This guide will elucidate the key principles and provide actionable protocols for this transformation.

Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The successful synthesis of 2-pyridone derivatives from 2-fluoropyridine hinges on the principles of the SNAr reaction.[5][6] Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is significantly amplified in 3-cyano-2-fluoropyridine by the presence of the strongly electron-withdrawing cyano group ortho to the fluorine atom.

Causality Behind Experimental Choices:

  • Activation: The pyridine nitrogen and the 3-cyano group work in concert to withdraw electron density from the ring, making the carbon atom at the 2-position (C2) highly electrophilic and susceptible to nucleophilic attack.[5][7]

  • Leaving Group: While the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in SNAr reactions. This is not because the C-F bond is easily broken, but because the rate-determining step is the initial attack of the nucleophile. The extreme electronegativity of fluorine powerfully polarizes the C-F bond, making C2 exceptionally electron-poor and accelerating this initial attack.[7][8] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[8]

  • Intermediate Stabilization: The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and the cyano group, stabilizing the intermediate and lowering the activation energy of the reaction.

Below is a diagram illustrating the general mechanism of the SNAr reaction on 3-cyano-2-fluoropyridine.

Caption: General SNAr mechanism on 3-cyano-2-fluoropyridine.

Synthetic Pathways & Experimental Protocols

The versatility of 3-cyano-2-fluoropyridine allows for the synthesis of a wide array of derivatives by simply varying the nucleophile. The primary pathways include direct hydrolysis to the parent pyridone and reactions with oxygen and nitrogen nucleophiles.

workflow cluster_pathways Synthetic Pathways cluster_products Product Classes start 3-Cyano-2-fluoropyridine (Starting Material) p1 Pathway A: Direct Hydrolysis (H2O, Base) start->p1 p2 Pathway B: O-Nucleophiles (ROH, Base) start->p2 p3 Pathway C: N-Nucleophiles (R2NH) start->p3 out1 3-Cyano-2(1H)-pyridone p1->out1 out2 2-Alkoxy-3-cyanopyridines p2->out2 out3 2-Amino-3-cyanopyridines p3->out3

Caption: Synthetic workflow from 3-cyano-2-fluoropyridine.

Protocol 1: Synthesis of 3-Cyano-2(1H)-pyridone (Pathway A: Hydrolysis)

This protocol describes the direct conversion of the starting material to the parent 3-cyano-2-pyridone core structure.

Materials:

  • 3-Cyano-2-fluoropyridine

  • Sodium Hydroxide (NaOH)

  • 1,4-Dioxane

  • Water (Deionized)

  • Hydrochloric Acid (HCl), concentrated

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-cyano-2-fluoropyridine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water (e.g., 10 mL/g of starting material).

  • Base Addition: Add sodium hydroxide (1.5 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Precipitation: Slowly add concentrated HCl dropwise with stirring to acidify the mixture to pH ~5-6. The product will precipitate as a white or off-white solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a minimal amount of cold ethanol. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol/water.

Self-Validation & Causality:

  • Why a mixed solvent? Dioxane helps to solubilize the organic starting material, while water is necessary to dissolve the NaOH and participate in the hydrolysis.

  • Why acidify? The product initially forms the sodium salt of the pyridone, which is soluble in water. Acidification protonates the oxygen, yielding the neutral, less soluble 2-pyridone tautomer, causing it to precipitate.

Protocol 2: General Synthesis of 2-Alkoxy/Aryloxy-3-cyanopyridines (Pathway B)

This protocol is a general method for the SNAr reaction with alcohols or phenols to generate ether derivatives.

Materials:

  • 3-Cyano-2-fluoropyridine

  • Alcohol or Phenol (R-OH, 1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate, Saturated aq. Ammonium Chloride (NH₄Cl), Brine

  • Schlenk flask, nitrogen/argon line, syringes

Procedure:

  • Safety First: NaH is highly reactive and pyrophoric. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

  • Nucleophile Preparation: In a Schlenk flask under an inert atmosphere, suspend NaH in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Add a solution of the alcohol/phenol in anhydrous DMF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases. This forms the sodium alkoxide/phenoxide nucleophile.

  • SNAr Reaction: Add a solution of 3-cyano-2-fluoropyridine (1.0 eq) in anhydrous DMF dropwise to the prepared nucleophile solution.

  • Heating: Heat the reaction to 60-80 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aq. NH₄Cl. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Self-Validation & Causality:

  • Why NaH? NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol/phenol, generating a potent nucleophile without competing in the SNAr reaction itself.

  • Why an inert atmosphere? To prevent NaH from reacting with moisture in the air and to prevent the anionic intermediates from being quenched by water.

Protocol 3: General Synthesis of N-Substituted-2-amino-3-cyanopyridines (Pathway C)

This protocol details the reaction with primary or secondary amines, a key transformation for building libraries of drug-like molecules.

Materials:

  • 3-Cyano-2-fluoropyridine

  • Primary or Secondary Amine (R₂NH, 1.5 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq) or DIPEA (2.0 eq) (Optional, see notes)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl Acetate, Water, Brine

  • Sealed reaction vial or flask

Procedure:

  • Reaction Setup: In a sealed reaction vial, combine 3-cyano-2-fluoropyridine (1.0 eq), the desired amine, and the base (if used) in anhydrous DMSO.

  • Heating: Seal the vial and heat the reaction mixture to 80-120 °C for 6-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash extensively with water to remove the high-boiling solvent (e.g., 5-7 times), followed by a brine wash. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Self-Validation & Causality:

  • Choice of Base: For highly nucleophilic amines, a base may not be necessary. For less nucleophilic amines or when the amine salt is used, a base like K₂CO₃ or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the HF produced during the reaction.

  • Solvent Choice: Polar aprotic solvents like DMSO and NMP are ideal as they effectively solvate the charged Meisenheimer intermediate, accelerating the reaction rate, and can reach the high temperatures often required.[9]

Data Summary for SNAr Reactions

The following table summarizes typical reaction conditions for the SNAr functionalization of 3-cyano-2-fluoropyridine with various nucleophiles, based on established chemistry of 2-fluoropyridines.[8][10]

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Time (h)Typical Yield
Aliphatic Alcohols EthanolNaHTHF/DMF60-804-8Good-Excellent
Phenols PhenolK₂CO₃DMF80-1006-12Good-Excellent
Aliphatic Amines PiperidineNone/K₂CO₃DMSO80-1104-10Excellent
Aromatic Amines AnilineK₂CO₃/Cs₂CO₃NMP100-14012-24Moderate-Good
Thiols ThiophenolK₂CO₃DMF25-602-6Excellent

Conclusion

3-Cyano-2-fluoropyridine is a powerful and versatile building block for the synthesis of medicinally relevant 3-cyano-2-pyridone derivatives. The methodologies presented herein, centered on the robust SNAr reaction, provide researchers with a reliable and adaptable playbook for generating molecular diversity. The provided protocols are designed to be self-validating and are grounded in the fundamental principles of physical organic chemistry, explaining the causality behind the choice of reagents and conditions. By leveraging these techniques, scientists in drug discovery and development can efficiently access novel chemical matter for the exploration of new therapeutic frontiers.

References

  • MDPI. (n.d.). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-cyano-2-pyridinone derivatives (3a–e). Available from: [Link]

  • Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Available from: [Link]

  • MDPI. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Available from: [Link]

  • PubMed Central. (n.d.). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. Available from: [Link]

  • PubMed Central. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Available from: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available from: [Link]

  • PubMed Central. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Available from: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Available from: [Link]

  • ResearchGate. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. Available from: [Link]

Sources

Application Note: Scale-Up Synthesis of 3-Cyano-2-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

3-Cyano-2-fluoropyridine (CAS: 97509-75-6) is a critical pharmacophore in medicinal chemistry, serving as a high-value scaffold for tyrosine kinase inhibitors and allosteric modulators.[1] The vicinal arrangement of the nitrile and fluorine moieties allows for regioselective nucleophilic aromatic substitution (


) at the C2 position or cyclization reactions involving the nitrile group to form fused heterocycles like pyrazolopyridines.

While laboratory-scale synthesis often relies on expensive transition-metal-catalyzed cyanation of 2-fluoropyridines, this approach is economically unviable for multi-kilogram scale-up due to catalyst costs and waste stream management.[1]

This guide details the Halogen Exchange (Halex) route, the industry-preferred method for scale-up.[1] We provide a robust protocol for converting 2-chloro-3-cyanopyridine to 3-cyano-2-fluoropyridine using anhydrous Potassium Fluoride (KF). This route minimizes cost but introduces significant process safety challenges (thermal hazards of polar aprotic solvents) that this protocol explicitly mitigates.[1]

Route Selection & Mechanistic Logic

The Halex Strategy (Nucleophilic Fluorination)

The transformation relies on the


 mechanism.[1] The electron-withdrawing nitrile group at C3 activates the C2-chlorine bond, making it susceptible to nucleophilic attack by fluoride.
  • Substrate: 2-Chloro-3-cyanopyridine.[1][2][3][4]

  • Reagent: Potassium Fluoride (KF) or Cesium Fluoride (CsF).[1]

  • Solvent: Polar aprotic (DMSO, Sulfolane, NMP) to solvate the cation and leave the fluoride anion "naked" and reactive.

  • Catalyst: Phase Transfer Catalysts (PTC) such as 18-crown-6 or tetraphenylphosphonium bromide (

    
    ) are essential to shuttle fluoride into the organic phase.[1]
    
Diagram: Reaction Workflow & Impurity Fate

The following flow diagram illustrates the critical process steps and the fate of key impurities (hydrolysis products).

HalexProcess Start Starting Material 2-Chloro-3-cyanopyridine Reaction Halex Reaction 140-150°C, 12-18h N2 Atmosphere Start->Reaction Reagents Reagents KF (Spray Dried), Ph4PBr (Cat.) Solvent: Sulfolane Reagents->Reaction Quench Quench & Filtration Remove KCl/KF salts Reaction->Quench Impurity1 Impurity: 3-Cyano-2-hydroxypyridine (From wet KF/Solvent) Reaction->Impurity1 Trace H2O Impurity2 Impurity: Dimeric species (Thermal degredation) Reaction->Impurity2 Overheating Distillation Fractional Distillation Vacuum (<10 mbar) Quench->Distillation Filtrate Product Final Product 3-Cyano-2-fluoropyridine (>98% Purity) Distillation->Product Impurity1->Distillation Remains in pot (High BP)

Figure 1: Process flow for the Halex synthesis of 3-cyano-2-fluoropyridine, highlighting critical control points for moisture and thermal degradation.

Detailed Experimental Protocols

Protocol A: Pre-treatment of Potassium Fluoride (Critical Step)

Context: Commercial KF often contains 1-3% water.[1] In the Halex reaction, water acts as a poison, converting the expensive precursor into the catalytically inactive 3-cyano-2-hydroxypyridine via hydrolysis.

  • Equipment: Vacuum oven or Rotary Evaporator with high-vacuum pump.

  • Procedure:

    • Charge KF (spray-dried grade preferred) into a drying tray.[1]

    • Heat to 150°C under high vacuum (<5 mbar) for 12 hours .

    • Alternative: Azeotropic distillation with toluene or xylene can be used, but solvent removal must be absolute.[1]

  • Validation: Karl Fischer titration of the solvent/KF slurry must show <500 ppm water before adding the substrate.[1]

Protocol B: Scale-Up Synthesis of 3-Cyano-2-fluoropyridine

Target Scale: 1 kg Input Expected Yield: 80-85%

1. Reagents & Materials
ComponentMass/VolEquivalentsRole
2-Chloro-3-cyanopyridine 1.0 kg1.0 eqSubstrate
Potassium Fluoride (Dry) 0.84 kg2.0 eqFluorinating Agent
Tetraphenylphosphonium Bromide 60 g0.02 eqPhase Transfer Catalyst
Sulfolane (Anhydrous) 3.0 L3.0 volSolvent (High BP, thermally stable)
Toluene 2.0 L-Workup/Extraction

Note: Sulfolane is preferred over DMSO for scale-up due to higher thermal stability and lower risk of runaway decomposition at the required reaction temperatures (140°C+).

2. Reaction Procedure
  • Inertion: Purge a 10 L glass-lined reactor with Nitrogen (

    
    ) for 30 minutes.
    
  • Charging: Charge Anhydrous Sulfolane (3.0 L) and Dried KF (0.84 kg). Agitate to form a slurry.

  • Catalyst Addition: Add Tetraphenylphosphonium bromide (60 g).

  • Substrate Addition: Add 2-Chloro-3-cyanopyridine (1.0 kg) in portions to control exotherm.

  • Reaction: Heat the mixture to 145°C - 150°C .

    • Monitoring: Hold for 12-16 hours. Monitor by HPLC/GC.

    • Endpoint: <2% starting material remaining.[1][5]

  • Cooling: Cool the reaction mass to 25°C.

3. Workup & Isolation
  • Filtration: Filter the reaction mass to remove inorganic salts (KCl and unreacted KF).[1] Wash the cake with Toluene (0.5 L).

    • Safety Note: The filter cake contains fluoride salts.[1] Dispose of according to hazardous waste protocols.

  • Distillation (Purification):

    • The filtrate consists of Product + Sulfolane + Toluene.[1]

    • First, distill off Toluene at atmospheric pressure (or mild vacuum).[1]

    • Perform Fractional Vacuum Distillation for the product.[1]

    • Boiling Point: 3-Cyano-2-fluoropyridine boils at approx. 90-95°C at 15 mbar (Literature: bp 146-148°C at atm).[1] Sulfolane boils much higher (285°C), allowing for clean separation.[1]

  • Yield: Expect ~0.70 - 0.75 kg of solidified off-white to yellow liquid/solid (mp ~23-32°C).

Process Safety Management (PSM)[1]

Thermal Runaway Risks[1]
  • DMSO Hazard: If DMSO is used instead of Sulfolane, do not exceed 120°C .[1] DMSO decomposes exothermically above this temperature, potentially causing reactor rupture when combined with basic salts like KF.[1] Sulfolane is the safer engineering choice for temperatures >130°C.[1]

Toxicity & Handling[1][6]
  • Cyanide/Fluoride Synergy: While the nitrile group is stable, metabolic breakdown can release cyanide.[1] The fluorinated intermediate is highly skin-permeable.[1]

  • PPE: Full Tyvek suit, double nitrile gloves, and face shield are mandatory.[1]

  • Waste: Aqueous waste streams must be treated for fluorides (calcium precipitation) before disposal.[1]

Analytical Controls

HPLC Method (In-Process Control)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 15 mins.

  • Detection: UV @ 270 nm.[1]

  • Retention Time: 2-Chloro-3-cyanopyridine elutes later than the 2-Fluoro product due to the higher lipophilicity of the chloro-substituent compared to the fluoro-substituent in this specific matrix (though close, separation is baseline).

Impurity Profile
ImpurityOriginControl Strategy
2-Chloro-3-cyanopyridine Unreacted Starting MaterialIncrease reaction time; Ensure KF stoichiometry >1.5 eq.
3-Cyano-2-hydroxypyridine Hydrolysis (Water ingress)Strict drying of KF; Karl Fischer <500 ppm.[1]
Sulfolane (Residual) Solvent carryoverEfficient fractional distillation; Check GC-HS.[1]

References

  • Synthesis of 3-Cyano-2-fluoropyridines. Gakh, A. A., et al. Journal of Fluorine Chemistry, 130(2), 2008.[1][6] Link[1][6]

  • Process for the preparation of 2-cyanopyridine derivatives. European Patent EP1746089A1.[1] (Describes cyanation routes and purification). Link

  • Preparation method of 2-chloro-3-cyanopyridine. China Patent CN101659637A.[1] (Details the synthesis of the precursor). Link

  • 2-Cyano-3-fluoropyridine Safety Data Sheet. PubChem Laboratory Chemical Safety Summary (LCSS). Link

  • Scale-up of Halex Reactions: Process Safety Aspects.Organic Process Research & Development. (General reference for DMSO/Sulfolane safety).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyano-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Cyano-2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The information provided herein is based on established literature and practical laboratory experience.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of 3-Cyano-2-fluoropyridine, primarily focusing on the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-cyanopyridine.

Question 1: Why is my yield of 3-Cyano-2-fluoropyridine consistently low?

Low yields can be attributed to several factors, ranging from reagent quality to reaction conditions. Let's break down the most common culprits.

Causality and Resolution:

  • Inactive Fluoride Source: The most common fluoride source, potassium fluoride (KF), is highly hygroscopic. The presence of water will significantly reduce the nucleophilicity of the fluoride ion and lead to the formation of byproducts.

    • Solution:

      • Use Spray-Dried KF: This form of KF has a much higher surface area and is more reactive than standard KF.[1]

      • Azeotropic Drying: Before use, KF can be azeotropically dried with a solvent like benzene or toluene to remove residual water.

      • Storage: Always store KF in a desiccator over a strong drying agent.

  • Suboptimal Reaction Temperature: The SNAr reaction for fluorination of an electron-deficient pyridine ring is temperature-sensitive.

    • Solution: The reaction temperature should be carefully optimized. For the fluorination of 2-chloro-3-cyanopyridine, temperatures in the range of 150-220°C are often employed, depending on the solvent and catalyst. Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC.

  • Inefficient Phase-Transfer Catalysis: Potassium fluoride has poor solubility in common aprotic polar solvents used for this reaction (e.g., DMSO, DMF, Sulfolane). A phase-transfer catalyst (PTC) is crucial to shuttle the fluoride ion into the organic phase.

    • Solution:

      • Catalyst Choice: 18-crown-6 is a highly effective PTC for this reaction as it complexes with the potassium ion, making the fluoride ion more "naked" and nucleophilic.[2] Tetrabutylammonium salts (e.g., TBAB, TBACl) are also effective alternatives.

      • Catalyst Loading: Use a catalytic amount (typically 5-10 mol%) of the PTC. Excessive amounts can complicate purification.

  • Poor Quality Starting Material (2-Chloro-3-cyanopyridine): Impurities in the starting material can interfere with the reaction.

    • Solution: Ensure the purity of your 2-chloro-3-cyanopyridine is high (>97%). If necessary, recrystallize the starting material before use.

Experimental Protocol: Optimizing Fluorination Conditions

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (1.5-2.0 equivalents) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents).

  • Solvent and Starting Material: Add a high-boiling aprotic polar solvent (e.g., DMSO or Sulfolane) and 2-chloro-3-cyanopyridine (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 180-200°C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) or GC-MS.[3] The starting material, 2-chloro-3-cyanopyridine, is a solid with a melting point of 104-109°C.[4] The product, 3-cyano-2-fluoropyridine, has a lower melting point of 27-30°C.[5]

  • Work-up: Once the reaction is complete, cool the mixture, dilute with a suitable organic solvent (e.g., toluene or ethyl acetate), and filter to remove inorganic salts. The organic phase is then washed with water to remove the solvent and PTC.

Question 2: I'm observing a significant amount of a byproduct with a higher polarity than my product. What is it and how can I prevent its formation?

This is a classic issue in this synthesis, and the likely culprit is 2-hydroxy-3-cyanopyridine.

Causality and Resolution:

The formation of 2-hydroxy-3-cyanopyridine is a direct consequence of the presence of water in the reaction mixture. Hydroxide ions, formed from the reaction of fluoride ions with water, are also potent nucleophiles and will compete with fluoride in the SNAr reaction, leading to the hydroxylated byproduct.

Prevention Strategies:

  • Rigorous Anhydrous Conditions: This is the most critical factor.

    • Dry Reagents: As mentioned previously, use spray-dried KF or dry it azeotropically.

    • Dry Solvent: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or the solvent can be dried over molecular sieves.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • KF Quality: Ensure your potassium fluoride is of high purity. Some lower-grade KF may contain potassium hydroxide as an impurity.

Analytical Identification:

  • TLC: 2-hydroxy-3-cyanopyridine is significantly more polar than 3-cyano-2-fluoropyridine and will have a much lower Rf value on a silica gel TLC plate.

  • NMR Spectroscopy: The presence of a broad singlet in the 1H NMR spectrum corresponding to the hydroxyl proton is a key indicator. The pyridone tautomer is also possible.

  • Mass Spectrometry: The molecular ion peak for 2-hydroxy-3-cyanopyridine will be at a different m/z value than the desired product.

Question 3: How do I effectively remove the 18-crown-6 phase-transfer catalyst during the work-up?

18-crown-6 is highly soluble in water, which is the primary method for its removal. However, residual amounts can sometimes be challenging to eliminate completely.

Troubleshooting Purification:

  • Aqueous Washes: Multiple extractions with water are the first line of defense. Perform at least 3-5 washes of the organic layer with water or brine.

  • Acidic Wash: A dilute acid wash (e.g., 1M HCl) can sometimes help in partitioning the crown ether into the aqueous phase by protonating the ether oxygens.

  • Filtration through Silica Gel: If residual 18-crown-6 remains, it can be removed by passing the crude product through a short plug of silica gel, eluting with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. 18-crown-6 is quite polar and will be retained on the silica.[6]

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective final purification step to separate it from the less volatile crown ether. The boiling point of 3-cyano-2-fluoropyridine is approximately 214.6°C at atmospheric pressure.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 3-Cyano-2-fluoropyridine?

The nucleophilic aromatic substitution (SNAr) of 2-chloro-3-cyanopyridine with an alkali metal fluoride (typically KF) is the most widely used and scalable method. The starting material, 2-chloro-3-cyanopyridine, can be synthesized from the relatively inexpensive 3-cyanopyridine.[7]

Q2: Are there alternative fluorinating agents to KF?

Yes, other fluoride sources can be used, though they often come with a higher cost.

  • Cesium Fluoride (CsF): More reactive than KF due to its greater solubility in organic solvents, but it is also more expensive.

  • Tetrabutylammonium Fluoride (TBAF): A soluble source of fluoride, but it is typically supplied as a hydrate, and the anhydrous form is highly hygroscopic and can be prone to decomposition.

Fluoride SourceRelative ReactivityCostConsiderations
KF ModerateLowRequires PTC and anhydrous conditions.
CsF HighHighMore soluble, can sometimes be used at lower temperatures.
TBAF HighModerateAnhydrous form is difficult to handle.

Q3: What are the key safety precautions for this synthesis?

  • Reagents: 2-chloro-3-cyanopyridine is a toxic and irritating compound.[8] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Conditions: The reaction is typically run at high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions against thermal burns.

  • Work-up: If an acidic wash is used, be aware that it can generate small amounts of HF if there is an excess of fluoride salts. Handle with care.

Q4: How can I monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting material and the appearance of the product. Use a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate) and visualize the spots under UV light.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can provide more quantitative information on the conversion of the starting material and the formation of any byproducts. It is a powerful tool for reaction optimization.[9]

III. Visualized Workflow

Troubleshooting Workflow for Low Yield

G start Low Yield of 3-Cyano-2-fluoropyridine check_water Is 2-hydroxy-3-cyanopyridine observed as a byproduct? start->check_water anhydrous_protocol Implement Rigorous Anhydrous Protocol: - Use spray-dried/azeotropically dried KF - Use anhydrous solvent - Run under inert atmosphere check_water->anhydrous_protocol Yes check_reagents Review Reagent Quality and Stoichiometry check_water->check_reagents No anhydrous_protocol->check_reagents kf_quality Use high-purity, spray-dried KF (1.5-2.0 eq.) check_reagents->kf_quality KF Issue sm_purity Ensure >97% purity of 2-chloro-3-cyanopyridine check_reagents->sm_purity Starting Material Issue check_conditions Evaluate Reaction Conditions kf_quality->check_conditions sm_purity->check_conditions ptc Use effective PTC (e.g., 18-crown-6, 5-10 mol%) check_conditions->ptc Inefficient Catalysis temperature Optimize temperature (150-220°C) and reaction time check_conditions->temperature Suboptimal Temp/Time end Improved Yield ptc->end temperature->end

Caption: A decision tree for troubleshooting low yields.

IV. References

  • CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents. Available at:

  • Synthesis and investigation of carbonic anhydrase inhibition effects of 2-amino-3-cyanopyridine derivatives - PubMed. Available at: [Link]

  • Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing). Available at: [Link]

  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents. Available at:

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. Available at: [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. Available at: [Link]

  • Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions - SciSpace. Available at: [Link]

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. Available at: [Link]

  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 3-Cyano-2-pyridone | C6H4N2O | CID 577543 - PubChem. Available at: [Link]

  • Purification of Fluorine by Distillation - SciSpace. Available at: [Link]

  • Removing 18-crown-6 from a water sensitive reaction mixture : r/OrganicChemistry - Reddit. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. Available at: [Link]

  • Purification of Fluorine by Distillation - UNT Digital Library. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes - ResearchGate. Available at: [Link]

  • TLC chromatograms collected post-fluorination and post-purification during an example synthesis of [18F]FDG. - ResearchGate. Available at: [Link]

  • 18-crown-6 - Organic Syntheses Procedure. Available at: [Link]

  • Fluorination of 2-chloropyridine over metal oxide catalysts as new catalytic fluorination systems | Request PDF - ResearchGate. Available at: [Link]

  • 3-Cyano-2-fluoropyridine - LookChem. Available at: [Link]

  • Crown ethers such as 18-crown-6 allow alkali salts to be dissolved in organic solvents, this is very useful for organic synthesis : r/chemistry - Reddit. Available at: [Link]

  • Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Available at: [Link]

  • Catalog Record: Purification of fluorine by distillation | HathiTrust Digital Library. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • Nuclophilic Fluorination by F- - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Vacuum Distillation - the Research Group of Yves Rubin. Available at: [Link]

  • Drying and distilling pyridine : r/OrganicChemistry - Reddit. Available at: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. Available at: [Link]

Sources

Technical Support Center: Storage & Stability of 3-Cyano-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Technical Overview & Mechanism of Instability

The Core Challenge: Electrophilic Activation

3-Cyano-2-fluoropyridine (2-Fluoronicotinonitrile) is structurally predisposed to decomposition due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the nitrile group at the C3 position.

  • Activation: The fluorine atom at the C2 position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) .[1] The adjacent ring nitrogen and the electron-withdrawing cyano group (
    
    
    
    ) pull electron density away from the C2 carbon, making it an aggressive electrophile.
  • The Enemy (Moisture): Even trace atmospheric moisture can act as a nucleophile.[1] Water attacks the C2 position, displacing the fluoride ion.

  • The Consequence: This hydrolysis converts the pale/colorless fluoropyridine into 3-cyano-2-pyridone (often a yellow/orange solid) and releases Hydrogen Fluoride (HF) .[1]

Physicochemical Profile
PropertySpecificationCritical Note
CAS Number 3939-13-7 Distinct from isomer 2-cyano-3-fluoropyridine (CAS 97509-75-6).[1]
Physical State Low-Melting SolidMelting Point: 29–33 °C .[1] It may melt during transit or in warm labs.[1]
Appearance Colorless to WhiteYellowing indicates oxidation or hydrolysis.[1]
Reactivity High (

)
Reacts ~300x faster than chloro-analogs due to C-F bond polarization.[1]

Part 2: Troubleshooting Guide (Q&A)

Q1: My sample has turned from white to yellow/orange. Is it still usable?

Diagnosis: The color change indicates the formation of 3-cyano-2-pyridone (tautomer of 2-hydroxy-3-cyanopyridine) via hydrolysis.[1] Action:

  • Check Purity: Run a GC-MS or HPLC. The pyridone is significantly more polar and will elute earlier on reverse-phase columns.[1]

  • Decision:

    • < 2% Impurity: Use as is, but factor in the mass difference.

    • > 2% Impurity: Purify immediately. The generated HF can autocatalyze further decomposition.[1]

    • Method: Due to the low melting point (29°C), Vacuum Distillation is superior to recrystallization. Distill at reduced pressure (e.g., 2 mmHg at ~50-60°C) to recover the clean product.

Q2: The material arrived as a liquid, but the label says "Solid." Did it decompose?

Diagnosis: Likely thermal phase change , not decomposition.[1] Context: The melting point is ~29°C. If the package was exposed to temperatures >30°C during shipping, it melted. Action:

  • Place the container in a refrigerator (2–8°C) for 24 hours.

  • If it re-solidifies into a white mass, it is chemically stable.[1]

  • If it remains a yellow oil or has suspended precipitates, check for hydrolysis (see Q1).[1]

Q3: I hear a "pop" or hiss when opening the bottle. What causes this?

Diagnosis: Gas accumulation. Mechanism: Hydrolysis releases Hydrogen Fluoride (HF).[1] While HF is soluble, in a closed system, vapor pressure changes or micro-etching of the glass can occur. Safety Warning: Assume HF presence. Open in a fume hood wearing proper PPE (gloves, goggles).[1] Test the headspace with damp pH paper; if it turns red rapidly, acidic volatiles are present.

Part 3: Optimized Storage Protocol

To prevent the


 hydrolysis cascade, you must eliminate the nucleophile (water) and thermal energy.
Step-by-Step Storage Workflow
  • Primary Container: Use a glass vial with a Teflon-lined screw cap . Avoid standard polyethylene caps if long-term storage is required, as organics can diffuse slowly.[1]

  • Atmosphere Exchange:

    • Flush the headspace with dry Argon (preferred over Nitrogen due to higher density) for 15 seconds before sealing.[1]

    • Why? Argon creates a heavier-than-air blanket that sits on the solid surface, displacing moist air.[1]

  • Secondary Containment:

    • Place the vial inside a secondary jar containing Drierite™ (CaSO₄) or activated molecular sieves.[1]

    • Seal the secondary jar with Parafilm.[1]

  • Temperature Control:

    • Store at 2–8°C (Refrigerator).

    • Critical: Do NOT freeze (-20°C) unless the vial is perfectly sealed.[1] Freeze-thaw cycles can pump moisture into the vial if the seal is imperfect. 4°C is sufficient to keep it solid and kinetically slow down hydrolysis.[1]

Part 4: Visualizing the Chemistry

Diagram 1: The Decomposition Pathway

This diagram illustrates why moisture is the enemy: Water attacks the electron-deficient C2 position, ejecting fluoride and forming the stable pyridone species.

Decomposition Figure 1: Hydrolysis Mechanism ($S_NAr$) at C2 Position Substrate 3-Cyano-2-fluoropyridine (Electrophilic C2) Transition Meisenheimer Complex Substrate->Transition + Water (Slow) Water H₂O / Moisture (Nucleophile) Water->Transition Product 3-Cyano-2-pyridone (Yellow Solid) Transition->Product - HF (Fast) Byproduct HF (Hydrogen Fluoride) Transition->Byproduct

Caption: The high reactivity of the C-F bond facilitates water attack, leading to irreversible formation of the pyridone tautomer.

Diagram 2: Storage Decision Logic

Follow this flow to determine the status of your inventory.

StorageLogic Figure 2: Sample Integrity Decision Tree Start Inspect Sample ColorCheck Is it Yellow/Orange? Start->ColorCheck StateCheck Is it Liquid? ColorCheck->StateCheck No (White/Colorless) PurityCheck Check Purity (GC/HPLC) ColorCheck->PurityCheck Yes Fridge Place in Fridge (4°C) Re-solidify StateCheck->Fridge Yes (Melted) Good Optimal State Store under Argon StateCheck->Good No (Solid) Distill Vacuum Distillation (50°C @ 2mmHg) PurityCheck->Distill <98%

Caption: Decision matrix for handling physical state changes and discoloration events.

References

  • Apollo Scientific. (2024).[1] Safety Data Sheet: 2-Fluoronicotinonitrile (CAS 3939-13-7).[1][2] Retrieved from

  • Thermo Scientific Chemicals. (2024).[1] Product Specification: 3-Cyano-2-fluoropyridine. Retrieved from

  • ChemicalBook. (2025).[1][2] 3-Cyano-2-fluoropyridine Properties and Stability. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 2-Fluoropyridine-3-carbonitrile.[1] National Library of Medicine.[1] Retrieved from [3]

  • TCI Chemicals. (2025).[1] Product Detail: 3-Cyano-2-fluoropyridine (C2538).[1] Retrieved from

Sources

catalyst selection for cross-coupling with 3-Cyano-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of catalytic cross-coupling with 3-Cyano-2-fluoropyridine . Due to the unique electronic push-pull nature of this scaffold—where the electron-withdrawing cyano group (C3) and pyridine nitrogen highly activate the C2-fluorine—standard coupling protocols often fail due to competing Nucleophilic Aromatic Substitution (


) or catalyst poisoning.

Status: Active | Role: Senior Application Scientist | Topic: Catalyst & Protocol Selection

Executive Summary: The Reactivity Landscape

Before selecting a catalyst, you must diagnose your reaction's primary failure mode. 3-Cyano-2-fluoropyridine presents a "Reactivity Triad" that dictates your protocol:

  • Hyper-Active C2-F Bond: The C2-F bond is extremely labile. Alkoxide bases (e.g.,

    
    ) or nucleophilic solvents (e.g., EtOH) will displace the fluorine via 
    
    
    
    faster than most Pd-catalysts can perform oxidative addition elsewhere.
  • Nitrile Coordination: The C3-cyano group can coordinate to Pd(0) or Pd(II) species, forming "dead" catalyst resting states, requiring bulky ligands to enforce dissociation.

  • C-H Acidity: The C4 position is electronically activated, making it susceptible to competing C-H activation or deprotonation if strong bases are used.

Module 1: Decision Matrix & Workflow

Use this logic flow to select your experimental approach.

ReactivityMap cluster_tips Critical Control Points Start Target Transformation Q1 Are you coupling at a distal halogen (e.g., 5-Bromo-3-cyano-2-fluoropyridine)? Start->Q1 Q2 Are you trying to replace the C2-Fluorine? Q1->Q2 No Path1 Pathway A: Chemoselective Coupling (Preserve C2-F) Q1->Path1 Yes Path2 Pathway B: C-F Activation / SNAr (Replace C2-F) Q2->Path2 Yes Path3 Pathway C: C-H Activation (Functionalize C4-H) Q2->Path3 No (Direct Arylation) Tip1 Avoid Alkoxide Bases (Causes SNAr) Path1->Tip1 Tip2 Use Bulky Ligands (Prevents CN poisoning) Path1->Tip2

Figure 1: Decision tree for selecting the correct catalytic manifold based on substrate functionalization.

Module 2: Chemoselective Coupling (Preserving the Fluorine)

Scenario: You have a halogenated derivative (e.g., 5-bromo-3-cyano-2-fluoropyridine ) and wish to couple at the bromine position without losing the fluorine.

The Core Problem: Base-Mediated Defluorination

Standard Buchwald or Suzuki conditions often use bases like Sodium tert-butoxide (


) or Sodium Carbonate (

) in alcohols.
  • Result: The base attacks C2, displacing Fluorine.

  • Solution: You must use anhydrous, non-nucleophilic bases .

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol minimizes


 by using a weak, insoluble base and a bulky ligand.
ComponentRecommendationMechanism / Rationale
Catalyst Source

or

Precursors allow ligand tuning. Avoid

due to stability issues with oxidants.
Ligand XPhos or SPhos Critical: These bulky biaryl phosphines facilitate oxidative addition at the hindered/deactivated Br bond and prevent Nitrile (CN) coordination to the Pd center [1].
Base

(anhydrous)
Weak enough to prevent C2-F attack; strong enough to activate boronic acid. Avoid Carbonates if possible.
Solvent Toluene or 1,4-DioxaneNon-polar/aprotic. Strictly avoid alcohols (MeOH, EtOH) which act as nucleophiles.
Temperature 80–100 °CSufficient for coupling; keep below 120°C to prevent thermal nitrile degradation.

Step-by-Step Protocol:

  • Charge: In a glovebox or under Argon, add 5-bromo-3-cyano-2-fluoropyridine (1.0 equiv), Boronic Acid (1.2 equiv),

    
     (2.0 equiv, finely ground/dried), 
    
    
    
    (2 mol%), and XPhos (4 mol%).
  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Degas: Sparge with Argon for 10 minutes. Oxygen promotes homocoupling and catalyst death.

  • Reaction: Seal and heat to 100 °C for 4–12 hours.

  • Workup: Filter through Celite (to remove phosphate salts). Do not do a basic aqueous wash if the product is sensitive; just concentrate and purify.

Module 3: C-H Activation (Direct Arylation)

Scenario: You want to functionalize the C4 position of 3-cyano-2-fluoropyridine directly.

The Core Problem: Regioselectivity & Acidity

The C4 proton is the most acidic due to the inductive effect of the adjacent C3-CN and the ring nitrogen. However, "CMD" (Concerted Metalation-Deprotonation) mechanisms require specific carboxylate additives.

Recommended System:

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Pivalic Acid (PivOH) (30 mol%) acts as the proton shuttle.

  • Base:

    
     (anhydrous).
    
  • Solvent: Mesitylene or Toluene.

Note: The regioselectivity for 3-substituted pyridines typically favors the C4 position (ortho to the substituent if blocked, or para to N) [2]. In 3-cyano-2-fluoropyridine, C4 is highly activated.[1]

Module 4: Troubleshooting & FAQs

Q1: My Fluorine atom disappeared, and I have an ethoxy (-OEt) group instead. What happened?

Diagnosis: You likely used Ethanol as a solvent or cosolvent, or used a base that generated an ethoxide in situ. Fix: The C2-F bond is an


 trap. Switch to Toluene  or Dioxane . If you must use a polar solvent for solubility, use DMF  or DMA , but ensure your base is not an alkoxide (

,

). Use

or

.
Q2: The reaction stalls at 20% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning by the nitrile group. The linear C-N triple bond binds "end-on" to Palladium, shutting down the cycle. Fix: Switch to a bulkier ligand .

  • Good: XPhos, BrettPhos (The bulk prevents the nitrile from approaching the metal center).

  • Bad:

    
    , dppf (Too small; allows nitrile coordination).
    
Q3: Can I use Buchwald-Hartwig amination on this substrate?

Answer: Proceed with extreme caution. Primary and secondary amines are nucleophiles. They will attack the C2-F bond via


before the Palladium couples them to the Br/Cl site.
  • If you want to couple at Br: You must use a catalyst that is significantly faster than the background

    
     rate (e.g., Pd-RuPhos  G3/G4 precatalyst) and use a weak base (
    
    
    
    ).
  • Alternative: Perform the

    
     intentionally at C2 first to install the amine there, then couple at C5-Br.
    
Q4: Is the Cyano group stable?

Answer: Under basic aqueous conditions at high heat (


), the nitrile can hydrolyze to the amide (

). Keep conditions anhydrous to prevent this.

References

  • BenchChem. A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. (2025).[2][3][4] Link

  • National Institutes of Health (NIH). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. (2015).[3][5][6] Link

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2025).[2][3][4] Link

  • PubChem. 2-Cyano-3-fluoropyridine Compound Summary. (2025).[2][3][4] Link

Sources

Technical Support Center: Optimization of Reaction Time for 3-Cyano-2-fluoropyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for optimizing coupling reactions involving 3-Cyano-2-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency of their synthetic routes. Here, we move beyond generic protocols to provide in-depth, field-proven insights into accelerating your cross-coupling reactions, saving you valuable time and resources.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter when researchers are working with 3-Cyano-2-fluoropyridine:

Q1: My Suzuki-Miyaura coupling with 3-Cyano-2-fluoropyridine is sluggish. What is the most likely culprit?

A common issue is suboptimal catalyst or ligand choice. The electron-withdrawing nature of the cyano group and the fluorine atom can affect the electronics of the pyridine ring, influencing the oxidative addition step. Consider using a more electron-rich and sterically hindered phosphine ligand, such as P(t-Bu)₃, which has shown superiority in challenging coupling reactions.[1]

Q2: I'm observing significant decomposition of my boronic acid coupling partner. How can I mitigate this?

Boronic acid decomposition, or protodeboronation, is often accelerated by elevated temperatures and prolonged reaction times.[2] To address this, consider using a more active catalyst system that allows for lower reaction temperatures or shorter reaction times. Additionally, using a milder base like potassium carbonate (K₂CO₃) instead of stronger bases can sometimes reduce the rate of decomposition.[3]

Q3: Can I use the same conditions for a Buchwald-Hartwig amination as I would for a Suzuki coupling with this substrate?

Not necessarily. While both are palladium-catalyzed cross-coupling reactions, the optimal conditions can differ significantly. The choice of ligand and base is particularly crucial in Buchwald-Hartwig aminations. For instance, certain biarylphosphine ligands are specifically designed for efficient C-N bond formation.[4][5] It is advisable to screen a panel of ligands and bases specifically for your amination reaction.

Q4: What is a good starting point for solvent selection?

The choice of solvent can significantly impact reaction rates and even selectivity.[6][7] For many palladium-catalyzed cross-couplings, a mixture of a nonpolar solvent like dioxane or toluene with an aqueous base solution is a robust starting point.[8] However, the role of the solvent is complex and can influence catalyst stability and the rate of key elementary steps in the catalytic cycle.[7][9] Therefore, screening a few different solvent systems is recommended.

Q5: My reaction seems to stall before reaching full conversion. What could be the reason?

Reaction stalling can be due to several factors, including catalyst deactivation, incomplete dissolution of reagents, or an equilibrium being reached. Ensure your reagents and solvent are of high purity and adequately degassed to prevent catalyst oxidation. If solubility is an issue, a different solvent or co-solvent may be required. In some cases, increasing the catalyst loading or adding a fresh portion of the catalyst can help drive the reaction to completion.

In-Depth Troubleshooting Guides

Troubleshooting Slow Suzuki-Miyaura Coupling Reactions

A slow Suzuki-Miyaura coupling with 3-Cyano-2-fluoropyridine often points to a bottleneck in the catalytic cycle. The high electronegativity of the fluorine atom generally accelerates nucleophilic aromatic substitution (SNAr) type reactions, making the C-F bond a reactive site.[10] However, in a palladium-catalyzed cycle, other factors come into play.

Causality Behind Slow Reactions:

  • Inefficient Oxidative Addition: The electron-deficient nature of the pyridine ring, exacerbated by the cyano and fluoro substituents, can impact the rate of oxidative addition of the palladium(0) catalyst to the C-F bond.

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. A ligand that is not electron-rich enough may not promote oxidative addition efficiently.

  • Base Incompatibility: The choice of base is critical for the transmetalation step. An inappropriate base can lead to slow transmetalation or degradation of the boronic acid.[3]

Optimization Workflow:

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting & Optimization cluster_2 Outcome A Standard Conditions: Pd(OAc)₂/SPhos, K₂CO₃, Dioxane/H₂O, 80°C B Slow Reaction or Low Yield A->B Observe C Screen Ligands (e.g., P(t-Bu)₃, XPhos) B->C Action 1 D Screen Bases (e.g., K₃PO₄, Cs₂CO₃) B->D Action 2 E Vary Temperature (e.g., 60-100°C) B->E Action 3 F Screen Solvents (e.g., Toluene, 2-MeTHF) B->F Action 4 G Optimized Reaction: < 2 hours, >90% Yield C->G Achieve D->G Achieve E->G Achieve F->G Achieve

Caption: Workflow for optimizing a slow Suzuki-Miyaura coupling.

Experimental Protocol for Ligand Screening:

  • Setup: In parallel reaction vials, add 3-Cyano-2-fluoropyridine (1.0 equiv.), your boronic acid partner (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst/Ligand Addition: To each vial, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and a different phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Seal the vials and thoroughly degas by purging with an inert gas like argon or nitrogen.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Reaction: Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC, GC-MS, or LC-MS at regular intervals (e.g., 30 min, 1h, 2h).

  • Analysis: Compare the reaction rates and final conversions to identify the optimal ligand.

ParameterCondition A (Standard)Condition B (Optimized)Rationale for Change
Catalyst/Ligand Pd(OAc)₂ / SPhosPd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃ is a highly electron-rich and sterically bulky ligand that can accelerate oxidative addition and reductive elimination.[1]
Base K₂CO₃K₃PO₄K₃PO₄ is a stronger base that can facilitate the transmetalation of challenging boronic acids.
Temperature 100 °C80 °CA more active catalyst system can allow for lower temperatures, preserving sensitive functional groups and reducing side reactions.
Reaction Time 12 hours< 2 hoursIncreased catalyst activity leads to a significant reduction in reaction time.
Troubleshooting Inefficient Buchwald-Hartwig Amination

The "Buchwald-Hartwig Amination" is a powerful tool for C-N bond formation.[5] When coupling amines with 3-Cyano-2-fluoropyridine, specific challenges can arise.

Causality Behind Inefficient Amination:

  • Ligand Mismatch: The requirements for a C-N coupling ligand can be different from those for a C-C coupling. Biaryl phosphine ligands are often superior for aminations.

  • Base Strength: The pKa of the amine and the choice of base are interconnected. A base that is too weak may not effectively deprotonate the amine, while a base that is too strong can lead to side reactions. Common bases include NaOt-Bu and K₂CO₃.[11]

  • Catalyst Inhibition: The nitrogen atom of the pyridine substrate or the amine coupling partner can potentially coordinate to the palladium center and inhibit catalysis.

Optimization Workflow:

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting & Optimization cluster_2 Outcome A Standard Conditions: Pd₂(dba)₃/Xantphos, NaOtBu, Toluene, 100°C B Low Conversion or Side Products A->B Observe C Screen Biarylphosphine Ligands (e.g., RuPhos, BrettPhos) B->C Action 1 D Screen Bases (e.g., K₂CO₃, LHMDS) B->D Action 2 E Adjust Catalyst Loading (1-5 mol%) B->E Action 3 F Use a Pre-catalyst (e.g., G3-Pd precatalysts) B->F Action 4 G Efficient Amination: < 4 hours, >85% Yield C->G Achieve D->G Achieve E->G Achieve F->G Achieve

Caption: Workflow for optimizing a Buchwald-Hartwig amination.

Experimental Protocol for Base Screening:

  • Setup: In parallel reaction vials, add 3-Cyano-2-fluoropyridine (1.0 equiv.) and your amine (1.1 equiv.).

  • Catalyst/Ligand Addition: Add your pre-determined optimal palladium source and ligand to each vial.

  • Base Addition: To each vial, add a different base (e.g., NaOt-Bu, K₂CO₃, LHMDS, 2.0 equiv.).

  • Inert Atmosphere: Seal the vials and thoroughly degas by purging with an inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., toluene).

  • Reaction: Heat the reactions to the desired temperature (e.g., 100 °C) and monitor progress.

  • Analysis: Identify the base that provides the best balance of reaction rate and clean conversion to the desired product.

ParameterCondition A (Standard)Condition B (Optimized)Rationale for Change
Catalyst/Ligand Pd₂(dba)₃ / XantphosG3-BrettPhos PrecatalystPre-catalysts can provide more consistent and rapid generation of the active Pd(0) species.[4]
Base NaOt-BuK₂CO₃For some sensitive substrates or amines, a milder base can prevent side reactions and improve overall yield.
Temperature 110 °C90 °CA more efficient catalyst system can reduce the required reaction temperature.
Reaction Time 18 hours< 4 hoursThe combination of an optimized pre-catalyst and base can dramatically shorten the reaction time.

Safety Information

3-Cyano-2-fluoropyridine is a chemical that should be handled with care in a laboratory setting. It can be harmful if swallowed, in contact with skin, or if inhaled.[12] It may also cause skin and serious eye irritation, as well as respiratory irritation.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

References

  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds.
  • MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions.
  • ChemicalBook. 3-Cyano-2-fluoropyridine - Safety Data Sheet.
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
  • PubChem. 2-Cyano-3-fluoropyridine.
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
  • NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Wiley-VCH. 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field.
  • Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • PMC - NIH. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
  • ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF.
  • ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions...
  • Semantic Scholar. [PDF] Solvent effects in palladium catalysed cross-coupling reactions.
  • PMC - NIH. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Benchchem. A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • PMC. Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions.
  • Strem. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Sigma-Aldrich. 3-Cyano-2-fluoropyridine.
  • ResearchGate. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | Request PDF.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Pipzine Chemicals. 3-Cyano-2-fluoropyridine Manufacturer & Supplier in China.

Sources

Technical Support Center: Purification of 3-Cyano-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3939-12-6 | Molecular Formula: C₆H₃FN₂

Introduction: The "Low-Melting" Paradox

Welcome to the technical support hub for 3-Cyano-2-fluoropyridine. If you are working with this intermediate, you are likely facing a common frustration: phase ambiguity .

Pure 3-Cyano-2-fluoropyridine is a low-melting solid (Melting Point: 27–32°C) .[1] However, commercial samples often arrive as yellow/brown liquids or slushy semi-solids. This depression in melting point is a direct indicator of impurities—specifically hydrolysis products and oligomers.

This guide provides self-validating protocols to restore your material to a crystalline, chemically pure state suitable for sensitive drug development workflows.

Module 1: Diagnostic & Impurity Profiling

Before attempting purification, you must identify the state of your material.[2] The impurity profile dictates the purification strategy.

The Impurity Landscape
Impurity TypeOriginDiagnostic SignSolubility Profile
2-Hydroxy-3-cyanopyridine (or Pyridone tautomer)Hydrolysis. The C2-Fluorine is highly labile; moisture converts it to the pyridone.[3]White/Off-white precipitate suspended in the liquid; new peak at ~1650 cm⁻¹ (C=O) in IR.Insoluble in Toluene/Hexanes; Soluble in polar solvents.
2-Chloro-3-cyanopyridine Precursor. Incomplete Halex reaction (Cl → F exchange).Lower fluorine integration in ¹⁹F NMR; distinct retention time on GC.Similar to product (hard to separate by wash).
Oligomers/Polymers Thermal/Light degradation. Dark yellow to brown coloration; viscous "gum" texture.Soluble in most organics; non-volatile.
Decision Matrix: Which Protocol Do I Use?

Use the following logic flow to select the correct purification method.

PurificationLogic Start Evaluate Commercial Sample StateCheck Physical State at 20°C? Start->StateCheck Liquid Liquid / Slush StateCheck->Liquid Depressed MP Solid Solid / Crystalline StateCheck->Solid Pure ImpurityCheck Contains Visible Solids? Liquid->ImpurityCheck ProtocolB Protocol B: Low-Temp Recrystallization Solid->ProtocolB To increase purity >99% ProtocolA Protocol A: Filtration & Vacuum Distillation ImpurityCheck->ProtocolA Yes (Hydrolysis products) ProtocolC Protocol C: Neutral Flash Chromatography ImpurityCheck->ProtocolC No (Oligomers/Isomers)

Figure 1: Decision tree for selecting the optimal purification strategy based on physical state and visible impurities.

Module 2: Purification Protocols

Protocol A: The "Solubility Switch" & Vacuum Distillation

Best for: Liquid samples containing suspended solids (hydrolysis products).

The Logic: The hydrolysis impurity (pyridone) is highly polar and insoluble in non-polar solvents, whereas the fluorinated product is soluble. We exploit this to filter off the bulk impurity before distilling.

Step-by-Step:

  • Dissolution: Dissolve the crude liquid in Toluene (5 mL per gram of crude). Do not use alcohols or wet solvents.

  • Filtration: Cool the mixture to 0°C. The hydrolysis product (2-hydroxy-3-cyanopyridine) will precipitate as a solid. Filter through a sintered glass funnel or a pad of Celite.

    • Result: The filtrate contains your product; the filter cake is the impurity.

  • Concentration: Remove the Toluene via rotary evaporation (Bath temp < 40°C).

  • Vacuum Distillation:

    • Setup: Short-path distillation head.

    • Vacuum: High vacuum required (< 5 mmHg is ideal).

    • Temperature: The boiling point at atmospheric pressure is ~205°C, which causes decomposition.

      • Target: Distill at 80–95°C (vapor temp) under 1–5 mmHg .

    • Collection: Discard the first 5% (forerun). Collect the main fraction as a clear, colorless oil that may solidify upon cooling.

Critical Warning: Do not use temperatures >120°C. The nitrile group can facilitate polymerization or further hydrolysis in the presence of trace moisture.

Protocol B: Low-Temperature Recrystallization

Best for: Solid samples or distillates requiring ultra-high purity (>99.5%).

The Logic: Since the melting point is near room temperature (27–32°C), standard heat-cool recrystallization often leads to "oiling out." We use a freezing crystallization method.

Step-by-Step:

  • Solvent Selection: Use n-Heptane or a Hexane/Diisopropyl Ether mix (10:1).

  • Dissolution: Warm the solvent slightly (35°C—just above the melting point of the product) and dissolve the solid to saturation.

  • Cooling:

    • Slowly cool to Room Temperature.

    • Place in a -20°C freezer overnight.

  • Harvesting:

    • Rapidly filter the crystals on a cold Buchner funnel (pre-chill the funnel in the freezer).

    • Note: If the funnel is warm, the crystals may melt during filtration.

    • Wash with extremely cold (-78°C) Pentane or Hexane.

Protocol C: Neutralized Flash Chromatography

Best for: Removing specific isomers or starting materials (Cl-pyridine) that distill with the product.

The Logic: Standard Silica Gel is acidic (pH ~5). This acidity catalyzes the hydrolysis of the C2-Fluorine bond, destroying your product on the column. You must neutralize the stationary phase.

Step-by-Step:

  • Slurry Preparation: Prepare silica gel slurry using Hexanes containing 1% Triethylamine (TEA) .

  • Packing: Pour the column and flush with 2 column volumes of Hexane/TEA to ensure the silica is deactivated.

  • Elution:

    • Load the sample (dissolved in minimal Hexane/DCM).

    • Elute with a gradient of Hexanes → 10% Ethyl Acetate in Hexanes .

  • Workup: Evaporate fractions immediately. Do not leave the product in solution with TEA for extended periods.

Module 3: Troubleshooting & FAQs

Q: My sample turned into a solid white mass after leaving the cap off. Can I save it? A: Likely not. The white solid is the hydrolysis product (pyridone). The C2-F bond is extremely sensitive to atmospheric moisture. You can try Protocol A (Toluene extraction) to see if any fluorinated material remains in the filtrate, but the yield will be low.

Q: Why can't I wash with NaOH to remove the acidic impurities? A: NEVER use NaOH. While the hydrolysis impurity is acidic, the 2-fluoro-3-cyanopyridine starting material is highly susceptible to Nucleophilic Aromatic Substitution (


). Hydroxide ions (

) will rapidly attack the C2 position, converting your entire sample into the impurity you are trying to remove.

Q: The distilled product is liquid at room temperature. Is it still impure? A: Not necessarily. The melting point (27–32°C) is very close to ambient temperature. If your lab is warm (>25°C), it will be a liquid.[1] To verify purity, place a small vial in the fridge (4°C). If it solidifies completely into a hard mass, it is pure. If it remains a slush, it requires Protocol B .

Q: What is the best way to store this compound? A: Store under an inert atmosphere (Argon/Nitrogen) in a refrigerator (< 8°C). Taping the cap with Parafilm is insufficient; use a tightly sealed vial with a Teflon liner.

References

  • Physical Properties & Safety

    • 3-Cyano-2-fluoropyridine Safety Data Sheet. Thermo Fisher Scientific. (2024).[3][4][5] Retrieved from

    • PubChem Compound Summary: 2-Cyano-3-fluoropyridine.[3] National Center for Biotechnology Information. (2025).[3][6][7][8] Retrieved from

  • Reactivity & Hydrolysis Mechanisms

    • Sussman, A. et al. "Conditions for the Nucleophilic Aromatic Substitution of 2-Fluoropyridines." Journal of the American Chemical Society. (2014). Retrieved from

    • Nucleophilic Aromatic Substitution (SNAr) Reaction Guide. Master Organic Chemistry. (2018).[9] Retrieved from

  • Purification Methodologies

    • Tabacco, S. "Vacuum Distillation Techniques."[5] MIT Digital Lab Techniques Manual. (2010).[5] Retrieved from [5]

    • "Purification of Pyridines via Distillation." Rochester University Chemistry Guide. Retrieved from

Sources

Validation & Comparative

spectroscopic analysis to confirm 3-Cyano-2-fluoropyridine structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a definitive, multi-modal spectroscopic approach to confirm the structure of 3-Cyano-2-fluoropyridine (IUPAC: 2-fluoropyridine-3-carbonitrile; CAS: 3939-13-7). It specifically addresses the challenge of differentiating this scaffold from its regioisomers (e.g., 3-cyano-6-fluoropyridine, 2-cyano-3-fluoropyridine) which are common byproducts in nucleophilic aromatic substitution (


) syntheses.

A Multi-Modal Spectroscopic Comparison Guide

Target Compound: 3-Cyano-2-fluoropyridine CAS: 3939-13-7 Formula:


Molecular Weight:  122.10  g/mol [1][2]

Executive Summary: The Diagnostic Challenge

In drug discovery, the 3-cyano-2-fluoropyridine scaffold is a high-value pharmacophore, often serving as a precursor for bicyclic heterocycles (e.g., pyrazolo[3,4-b]pyridines). The primary analytical challenge is regioisomerism . Standard low-resolution MS cannot distinguish between isomers (all


 122.1). Therefore, structural confirmation relies on the distinct electronic environments created by the ortho-relationship of the highly electronegative Fluorine (F) and the electron-withdrawing Cyano (CN) group.

This guide compares the target product against its two most prevalent isomers:

  • Isomer A (Target): 3-Cyano-2-fluoropyridine (F at C2, CN at C3).

  • Isomer B: 3-Cyano-6-fluoropyridine (F at C6, CN at C3; often called 5-cyano-2-fluoropyridine).

  • Isomer C: 2-Cyano-3-fluoropyridine (F at C3, CN at C2).

Comparative Spectroscopic Analysis

Method A: F NMR Spectroscopy (The "Gold Standard")

F NMR is the most rapid and definitive tool for validation. The chemical shift (

) is highly sensitive to the position of the fluorine atom relative to the ring nitrogen.
ParameterTarget (3-Cyano-2-fluoro) Isomer B (3-Cyano-6-fluoro)Isomer C (2-Cyano-3-fluoro)

(ppm)
-60.0 to -62.7 -68.0 to -72.0-115.0 to -125.0
Shift Region Low Field (Deshielded)Low Field (Deshielded)High Field (Shielded)
Diagnostic Logic F at

-position (C2) is strongly deshielded by the adjacent Nitrogen.
F is also at

-position (C6), but lacks the ortho CN group's deshielding effect.
F at

-position (C3) is significantly shielded.

Protocol Insight:

  • Solvent Effects: Shifts are reported in

    
    .[3] In polar aprotic solvents (DMSO-
    
    
    
    ), peaks may shift 1-2 ppm downfield.
  • Validation Criterion: A signal near -60.0 ppm is strong evidence for the 2-F position. A signal < -100 ppm immediately rules out the target.

Method B: H NMR Spectroscopy (Coupling Topology)

While


F confirms the presence of fluorine, 

H NMR confirms the substitution pattern (regiochemistry) by analyzing spin-spin coupling (

-values).

Target Topology (3-Cyano-2-fluoropyridine):

  • Protons: H4, H5, H6 (Contiguous spin system).

  • Key Feature: H6 is adjacent to Nitrogen (most deshielded). H4 is adjacent to Nitrile.[4] H5 is central.

ProtonChemical Shift (

)
MultiplicityCoupling Constants (

in Hz)
H6 ~8.45 - 8.55 ppmddd or dt

,

,

H4 ~8.10 - 8.20 ppmddd

,

(Large!)
H5 ~7.40 - 7.50 ppmddd

,

Comparison with Isomer B (3-Cyano-6-fluoropyridine):

  • Topology: H2, H4, H5. (H2 is isolated; H4, H5 are vicinal).

  • Distinction: Isomer B shows a distinct singlet (or fine doublet) for H2 at a very low field (~8.7 ppm) because it is flanked by N and CN. The Target has no isolated protons ; all three are coupled to neighbors.

Method C: FTIR Spectroscopy

FTIR provides secondary confirmation of the functional groups.

  • Nitrile (

    
    ):  Sharp band at 2230–2245 cm⁻¹ .
    
    • Note: Conjugation with the electron-deficient pyridine ring shifts this band to higher wavenumbers compared to aliphatic nitriles.

  • C-F Stretch: Strong band at 1420–1450 cm⁻¹ .

Decision Logic & Workflow

The following diagram illustrates the logical pathway to validate the structure using the data above.

StructuralConfirmation Start Unknown Sample (Expected: 3-Cyano-2-fluoropyridine) F_NMR Step 1: 19F NMR Analysis (Solvent: CDCl3) Start->F_NMR Check_Shift Check Chemical Shift (δ) F_NMR->Check_Shift Beta_F δ = -110 to -130 ppm (Shielded) Check_Shift->Beta_F High Field Alpha_F δ = -60 to -75 ppm (Deshielded) Check_Shift->Alpha_F Low Field Isomer_C REJECT: Isomer C (3-Fluoro-2-cyanopyridine) Beta_F->Isomer_C H_NMR Step 2: 1H NMR Analysis (Coupling Pattern) Alpha_F->H_NMR Check_Topology Check Proton Topology H_NMR->Check_Topology Isolated_H Isolated Singlet (H2) + AB System (H4, H5) Check_Topology->Isolated_H Contiguous Contiguous System (H4-H5-H6) No Singlets Check_Topology->Contiguous Isomer_B REJECT: Isomer B (3-Cyano-6-fluoropyridine) Isolated_H->Isomer_B Confirm CONFIRMED 3-Cyano-2-fluoropyridine Contiguous->Confirm

Caption: Logical decision tree for distinguishing 3-Cyano-2-fluoropyridine from common isomers.

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra to resolve


 couplings.
  • Preparation: Dissolve 10-15 mg of the sample in 0.6 mL of

    
     (containing 0.03% TMS).
    
    • Why:

      
       is preferred over DMSO-
      
      
      
      to prevent viscosity broadening, allowing clear observation of small
      
      
      couplings (1-2 Hz).
  • Instrument Settings:

    • Frequency: Minimum 400 MHz (for

      
      H) recommended.
      
    • Pulse Sequence: Standard 1D proton with 30° pulse angle.

    • Scans: 16 scans (

      
      H), 64 scans (
      
      
      
      F).
    • Relaxation Delay (d1): Set to 2.0 s to ensure full relaxation of the aromatic protons.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without compromising splitting resolution.

Protocol 2: GC-MS Purity Check

Objective: Confirm molecular weight and absence of non-isomeric impurities (e.g., starting material 2-chloropyridine derivative).

  • Column: Rtx-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Method:

    • Injector: 250°C, Split 20:1.

    • Oven: 50°C (hold 1 min)

      
       300°C at 20°C/min.
      
  • Criteria:

    • Target

      
      :  Distinct from chloro-analogs.
      
    • Parent Ion:

      
       122 (
      
      
      
      ).
    • Fragmentation: Look for loss of HCN (

      
      ) and F (
      
      
      
      ).

References

  • Fier, P. S., & Hartwig, J. F. (2013). Copper-mediated fluorination of aryl iodides. Journal of the American Chemical Society.

    
    F shifts of fluoropyridines). Retrieved from [Link]
    
  • PubChem. 2-Fluoropyridine-3-carbonitrile Compound Summary. Retrieved from [Link]

Sources

Comparative Guide: Structural Validation of Novel Compounds Derived from 3-Cyano-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyano-2-fluoropyridine (2-fluoronicotinonitrile) is a "privileged scaffold" in modern drug discovery, serving as a critical building block for kinase inhibitors (e.g., MEK, EGFR inhibitors) and PROTAC linkers. Its utility lies in the orthogonal reactivity of its two functional handles: the highly electrophilic C2-fluorine (activated by the ring nitrogen and the electron-withdrawing nitrile) and the versatile C3-nitrile .

However, this dual reactivity introduces significant structural ambiguity. Common synthetic pitfalls include unexpected regioselectivity during cyclizations, hydrolysis of the nitrile during harsh


 conditions, or N-alkylation vs. O-alkylation when using ambident nucleophiles.

This guide objectively compares validation methodologies, moving beyond basic 1D NMR to establish a self-validating structural elucidation workflow .

The Structural Challenge: Why Standard Methods Fail

In routine synthesis, researchers often rely on LC-MS and 1H NMR. For 3-cyano-2-fluoropyridine derivatives, these are often insufficient:

  • Proton paucity: The pyridine ring retains only 3 protons (or fewer after substitution). 1H NMR splitting patterns (

    
    , 
    
    
    
    ) are often indistinguishable between regioisomers.
  • "Silent" Quaternary Carbons: The nitrile carbon and the ring carbons at C2 and C3 have no attached protons, making them invisible in HSQC and hard to assign in 1D 13C NMR without long acquisition times.

  • Fluorine Dynamics: If the reaction targets the nitrile group (e.g., hydrolysis to amide), the fluorine remains. Its chemical shift is highly sensitive to the electronic environment, yet often ignored.

Comparative Analysis of Validation Methodologies

We compare three tiers of structural validation: Routine , Advanced Spectroscopic , and Definitive .

FeatureTier 1: Routine Screening Tier 2: Integrated Structural Elucidation (ISE) Tier 3: Definitive Confirmation
Techniques LC-MS (ESI), 1H NMR (1D)19F NMR, 1H-13C HMBC, 1H-15N HMBCSingle Crystal X-Ray Diffraction (SC-XRD)
Primary Use High-throughput confirmation of mass and purity.Distinguishing regioisomers and confirming cyclization.Resolving tautomers, atropisomers, or unexpected rearrangements.
Regioselectivity Low. Cannot reliably distinguish N- vs O-alkylation or isomeric cyclizations.High. Correlations (2-3 bonds) map the exact connectivity.Absolute. Provides 3D atomic coordinates.[1]
Throughput High (Minutes)Medium (1-4 Hours)Low (Days to Weeks)
Cost $


Recommendation Use for initial reaction monitoring only.The Gold Standard for solution-phase characterization.Use for lead compounds or when ISE is ambiguous.[1]

Validated Experimental Protocols

Protocol A: The "Disappearance" Test (Reaction at C2)

Context: Nucleophilic Aromatic Substitution (


) displacing Fluorine.

The Logic: The C2-F bond is labile. Successful substitution must be confirmed not just by mass (LC-MS) but by the total absence of the F-C coupling in 13C NMR and the absence of signal in 19F NMR.

  • Sample Prep: Dissolve 5-10 mg of product in DMSO-

    
     (preferred over CDCl
    
    
    
    for polar heterocycles to prevent aggregation).
  • 19F NMR Acquisition:

    • Run a wide sweep width (SW > 200 ppm) to ensure no inorganic fluoride salts (e.g., KF, NaF from reaction) are mistaken for organofluorine.

    • Pass Criteria: Complete absence of signal in the -60 to -80 ppm range (typical for 2-F-pyridines).

    • Fail Criteria: Sharp singlet at -120 to -150 ppm indicates inorganic fluoride (salt contamination) or residual starting material.

Protocol B: The "Environment" Test (Reaction at C3-Nitrile)

Context: Hydrolysis, reduction, or cyclization where F is retained.

The Logic: If the reaction modifies the nitrile (e.g., to an oxadiazole), the electronic shielding of the C2-Fluorine will shift dramatically.

  • Internal Standard: Add

    
    -trifluorotoluene (
    
    
    
    -63.72 ppm) to the NMR tube as a reference.
  • 19F NMR Setup:

    • Pulse sequence: zgfigqn (inverse gated decoupling) to eliminate NOE if quantitative integration is needed.

    • Relaxation delay (

      
      ): > 5 seconds (Fluorine 
      
      
      
      can be long).
  • Data Interpretation:

    • Starting Material (3-CN-2-F):

      
       ppm.
      
    • Hydrolysis Product (3-CONH2-2-F): Shift moves upfield (more negative, e.g., -70 to -75 ppm) due to loss of the anisotropic deshielding of the CN triple bond.

Protocol C: The "Connectivity" Map (HMBC)

Context: Distinguishing regioisomers in fused systems (e.g., Pyrazolopyridines).

The Logic: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) sees 2- and 3-bond couplings. This bridges the gap across "silent" heteroatoms.

  • Parameter Optimization: Set the long-range coupling constant (

    
    ) to 8 Hz (standard). If signals are missing, lower to 5 Hz to catch smaller couplings across electron-deficient rings.
    
  • Critical Checkpoint:

    • Look for the correlation between the C4-Proton (pyridine ring) and the Carbon of the newly formed ring .

    • If the nucleophile attacked C2, you should see a strong

      
       correlation from the C4-H to the C2-carbon (now substituted).
      
    • Visualization: See Diagram 1 below.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the chemical pathways, encoded in Graphviz (DOT).

Diagram 1: Structural Validation Workflow

This decision tree guides the scientist from crude product to definitive structure.

ValidationWorkflow Start Crude Product Isolated LCMS Step 1: LC-MS & 1H NMR (Mass Confirmation) Start->LCMS Decision1 Is Mass Correct? LCMS->Decision1 F_Check Step 2: 19F NMR (Fluorine Status) Decision1->F_Check Yes Refine Refine Synthesis Decision1->Refine No Decision2 Is F Signal Present? F_Check->Decision2 Path_SNAr Scenario A: S_NAr at C2 (F Displaced) Decision2->Path_SNAr No (Signal Absent) Path_F_Retained Scenario B: Reaction at C3 (F Retained) Decision2->Path_F_Retained Yes (Signal Shifted) HMBC Step 3: 2D HMBC (Connectivity Mapping) Path_SNAr->HMBC Confirm C2-Subst Path_F_Retained->HMBC Confirm C3-Mod XRD Step 4: X-Ray Crystallography (Definitive) HMBC->XRD If Ambiguous

Caption: Decision matrix for validating 3-cyano-2-fluoropyridine derivatives. Blue=Start, Green=Confirmation, Red=Stop/Definitive.

Diagram 2: Common Reaction Pathways & Ambiguities

Visualizing where the structural divergence occurs.

ReactionPathways Core 3-Cyano-2-fluoropyridine Route1 S_NAr (C2 Attack) Core->Route1 + Amine/Thiol Route2 Nitrile Reaction (C3) Core->Route2 + H2O/OH- or Reduction Nu Nucleophile (Nu-H) Prod1 2-Substituted-3-cyanopyridine (F is GONE) Route1->Prod1 Simple Displacement Prod2 Fused Bicycle (e.g., Pyrazolopyridine) (F is GONE, Ring Closed) Route1->Prod2 Bifunctional Nu (e.g., Hydrazine) Prod3 2-Fluoro-3-amidopyridine (F RETAINED) Route2->Prod3 Hydrolysis

Caption: Divergent pathways. Route 1 (Green) eliminates Fluorine; Route 2 (Yellow) retains it. HMBC distinguishes Prod 1 from Prod 2.[1]

Expert Insights: The "Gotchas"

  • The Solvent Effect:

    • Proton chemical shifts in pyridines are notorious for shifting between

      
       and 
      
      
      
      due to hydrogen bonding with the pyridine nitrogen.
    • Recommendation: Perform all characterization in DMSO-d6 . It prevents aggregation and provides distinct exchangeable proton signals (e.g., -NH) which are crucial for proving amide formation.

  • The 19F-13C Coupling:

    • If Fluorine is present, it splits Carbon signals.

    • 
       values are massive: 
      
      
      
      Hz,
      
      
      Hz.
    • Validation Tip: In the 13C NMR, if C2 appears as a doublet with

      
       Hz, the Fluorine is still attached. If it is a singlet (or small coupling to H), the Fluorine has been displaced.
      
  • Tautomerism in Fused Systems:

    • When forming pyrazolopyridines or similar fused rings from this scaffold, the proton can reside on different nitrogens (

      
       tautomers).
      
    • Solution: 1H-15N HMBC. This 2D technique correlates protons to specific Nitrogen atoms, definitively assigning the tautomer state in solution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733496, 2-Fluoronicotinonitrile. Retrieved from [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for solvent effects on pyridine acidity). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (Standard text for J-coupling constants in heterocycles).
  • WuXi AppTec (2024). Nucleophilic Aromatic Substitution (SNAr) of Fluoropyridines: Regioselectivity Analysis. (Industry standard guide on SNAr regiochemistry). Retrieved from [Link]

Sources

Executive Summary: The Strategic Advantage of Fluorine Activation

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism Elucidation & Performance Guide: 3-Cyano-2-fluoropyridine

In the landscape of heterocyclic synthesis, 3-Cyano-2-fluoropyridine (CAS: 97509-75-6) represents a "privileged scaffold" for drug discovery. Unlike its chlorinated analogs, the 2-fluoro derivative offers a distinct kinetic profile driven by the elemental effect in Nucleophilic Aromatic Substitution (


).

While 2-chloropyridines are standard electrophiles, they often require forcing conditions (high heat, strong bases) that compromise functional group tolerance. The 2-fluoro analog leverages the high electronegativity of fluorine to lower the activation energy of the rate-determining step (nucleophilic attack), enabling reactions at ambient temperatures with higher regioselectivity.

This guide objectively compares the mechanistic performance of 3-Cyano-2-fluoropyridine against its alternatives, providing experimental protocols for mechanism elucidation and synthesis.

Comparative Performance Analysis

The choice between the Fluoro- and Chloro- substrates is not merely about cost; it is about kinetic control. The following data synthesizes reactivity trends observed in


 reactions (e.g., with hydrazine or alkoxides).

Table 1: Reactivity Profile Comparison

Feature3-Cyano-2-fluoropyridine 3-Cyano-2-chloropyridine 2-Fluoropyridine (No CN)

Relative Rate (

)
~300–350x (Fastest)1x (Baseline)~50x
Rate-Determining Step Nucleophilic Attack (

)
Bond Breaking (

) or Attack
Nucleophilic Attack
Typical Temp. 0°C – 25°C60°C – 100°C25°C – 80°C
Meisenheimer Stability High (Inductive stabilization by F & CN)ModerateLow
Primary Utility Late-stage functionalization, temp-sensitive substratesBulk manufacturing, robust substratesGeneral synthesis

Key Insight: The fluorine atom is a poor leaving group in


 or 

reactions but an excellent leaving group in

. Its high electronegativity pulls electron density from the C2 carbon, significantly stabilizing the anionic transition state (Meisenheimer complex).

Mechanism Elucidation: vs. Cyclization

Understanding the reaction pathway is critical for optimizing yield and avoiding byproducts (e.g., hydrolysis of the nitrile).

The Pathway

The reaction with dinucleophiles (like hydrazine) proceeds via a cascade:

  • 
     Displacement:  Hydrazine attacks C2, displacing Fluoride. The 3-cyano group stabilizes the negative charge accumulation at C3/C4 during the transition state.
    
  • Cyclization: The newly formed hydrazine moiety attacks the adjacent nitrile (C3-CN).

  • Tautomerization: Formation of the aromatic pyrazolo[3,4-b]pyridine core.[1]

Visualizing the Mechanism

SNAr_Mechanism Start 3-Cyano-2-fluoropyridine Nu_Attack Nucleophilic Attack (Rate Determining Step) Start->Nu_Attack + Hydrazine Meisenheimer Meisenheimer Complex (Stabilized by F & CN) Nu_Attack->Meisenheimer Transition State Intermediate 2-Hydrazinyl-3-cyanopyridine Meisenheimer->Intermediate - HF (Fast) Cyclization Intramolecular Cyclization (Attack on Nitrile) Intermediate->Cyclization Ring Closure Product 3-Amino-1H-pyrazolo[3,4-b]pyridine Cyclization->Product Tautomerization

Caption: Figure 1. Cascade mechanism from 3-Cyano-2-fluoropyridine to fused heterocycles. The high electronegativity of F accelerates the initial attack.

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine via hydrazine condensation. Rationale: This protocol demonstrates the high reactivity of the fluoro-substrate at ambient temperature, contrasting with the heating required for the chloro-analog.

Materials:
  • 3-Cyano-2-fluoropyridine (1.0 eq)[2]

  • Hydrazine monohydrate (2.5 eq)

  • Ethanol (Absolute)

  • Validation Check: TLC plates (Silica gel, UV 254nm).

Methodology:
  • Preparation (T=0): Dissolve 3-Cyano-2-fluoropyridine (1.22 g, 10 mmol) in Ethanol (10 mL) in a round-bottom flask.

    • Observation: Solution should be clear/pale yellow.

  • Addition (Exotherm Control): Add Hydrazine monohydrate (1.25 mL, 25 mmol) dropwise over 5 minutes at room temperature (20-25°C).

    • Mechanistic Note: A mild exotherm indicates rapid formation of the Meisenheimer complex.

  • Reaction Monitoring (T=30 min): Stir at ambient temperature.

    • Checkpoint 1 (TLC): Elute in Ethyl Acetate/Hexane (1:1). The starting material (

      
      ) should disappear rapidly. A new polar spot (Intermediate hydrazide) may transiently appear before converting to the baseline product.
      
  • Precipitation (T=2 hrs): The product typically precipitates as a solid due to the formation of the planar, hydrogen-bonded bicyclic system.

  • Workup: Cool to 0°C for 30 minutes. Filter the solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether.

  • Yield Calculation: Dry under vacuum. Expected yield: >85%.

Elucidation Workflow: Proving the Mechanism

To confirm the mechanism (specifically ruling out the "Benzyne" pathway which leads to regioisomeric mixtures), researchers should employ the following elucidation workflow.

Workflow Diagram

Elucidation_Workflow Step1 Step 1: Kinetic Isotope Effect (KIE) Decision1 Is kH/kD ≈ 1? Step1->Decision1 Result_SNAr Mechanism: SNAr (Rate limiting step is bond formation) Decision1->Result_SNAr Yes (No C-H break in RDS) Result_Benzyne Mechanism: Benzyne (Rate limiting step is H-abstraction) Decision1->Result_Benzyne No (Primary KIE) Step2 Step 2: 19F-NMR Monitoring Result_SNAr->Step2 Validation Obs_Intermediate Observe Meisenheimer Complex (Shift in F signal) Step2->Obs_Intermediate

Caption: Figure 2. Decision tree for distinguishing SNAr from elimination-addition (Benzyne) mechanisms.

Detailed Elucidation Techniques:
  • Competition Kinetics:

    • Run a reaction with a 1:1 mixture of 2-Fluoro and 2-Chloro substrates with 0.5 eq of nucleophile.

    • Result: Exclusive consumption of the 2-Fluoro substrate confirms the halogen effect (

      
      ), characteristic of 
      
      
      
      . If the mechanism were
      
      
      , the Chloro derivative (better leaving group) would react faster or similarly.
  • 
    F-NMR Monitoring: 
    
    • In situ NMR in

      
       can detect the transient Meisenheimer complex.
      
    • Signal: Look for a significant upfield shift of the fluorine signal as the aromaticity is temporarily broken and electron density increases at the ipso-carbon.

  • Regiochemical Mapping:

    • If the reaction proceeded via a Benzyne intermediate (elimination of HF first), nucleophilic attack would occur at both C2 and C3, leading to a mixture of products.

    • Observation: Exclusive formation of the C2-substituted product confirms the addition-elimination (

      
      ) pathway.
      

References

  • BenchChem. (2025).[3] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • Journal of the American Chemical Society. Catalytic Concerted SNAr Reactions of Fluoroarenes. Retrieved from

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. Retrieved from

  • National Institutes of Health (PubMed). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from

  • Innospk. Exploring 2-Cyano-3-Fluoropyridine: Properties and Applications. Retrieved from

Sources

Safety Operating Guide

Navigating the Disposal of 3-Cyano-2-fluoropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that innovation in drug development and chemical research is intrinsically linked to a commitment to safety and environmental stewardship. The compounds we work with, such as 3-Cyano-2-fluoropyridine, are powerful intermediates, but their lifecycle management, particularly disposal, demands rigorous and informed procedures. This guide provides a comprehensive, technically grounded framework for the proper disposal of 3-Cyano-2-fluoropyridine, moving beyond mere compliance to foster a culture of intrinsic safety within the laboratory.

The procedural choices outlined below are rooted in the specific chemical nature of this compound: it is a halogenated, nitrogen-containing heterocyclic compound. This structure dictates its reactivity, toxicity, and, consequently, the appropriate methods for its neutralization and disposal.

Immediate Safety Profile & Hazard Identification

3-Cyano-2-fluoropyridine is a compound that must be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin irritation and serious eye irritation or damage.[1] The primary hazards stem from its acute toxicity and irritant properties. Before any handling or disposal, it is imperative to be familiar with its hazard profile.

Table 1: GHS Hazard Classification for 3-Cyano-2-fluoropyridine

Hazard ClassHazard CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 1 / 2H318: Causes serious eye damage / H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1]

Source: Aggregated data from multiple Safety Data Sheets and the ECHA C&L Inventory.[1]

The causality behind these classifications lies in the molecule's ability to interfere with biological processes upon exposure. The cyano group (-CN) is a well-known toxicophore, and the pyridine ring, being a bioisostere of benzene, can interact with various biological systems.

Core Disposal Workflow: A Decision-Making Framework

The proper disposal route for 3-Cyano-2-fluoropyridine is contingent on the quantity and nature of the waste (e.g., bulk material vs. contaminated labware). The following workflow provides a logical decision path for laboratory personnel.

G cluster_0 Waste Generation & Assessment cluster_1 Disposal Pathways start Waste 3-Cyano-2-fluoropyridine Generated assess Assess Waste Type: - Bulk Chemical - Contaminated Material - Dilute Solution / Spill Residue start->assess bulk Bulk / Contaminated Material assess->bulk Bulk or Heavily Contaminated spill Small Spill / Dilute Residue assess->spill Minor Spill Residue or Very Dilute Solution segregate Step 1: Segregate Waste - Collect in dedicated, labeled, airtight container. - Avoid incompatible materials (strong acids, bases, oxidizers). bulk->segregate neutralize Protocol: Chemical Neutralization (See Section 3.2 for detailed steps) - Perform in a fume hood with appropriate PPE. - Cautious hydrolysis of the cyano group. spill->neutralize package Step 2: Package for Disposal - Ensure container is sealed and externally clean. - Attach completed hazardous waste label. segregate->package vendor Step 3: Professional Disposal - Transfer to licensed hazardous waste vendor. package->vendor incinerate Recommended Method: High-Temperature Incineration (>1100 °C) vendor->incinerate verify Verify Neutralization - Test pH and ensure absence of starting material (if possible). - Dispose of resulting aqueous waste per local regulations. neutralize->verify

Caption: Disposal decision workflow for 3-Cyano-2-fluoropyridine.

Detailed Disposal Protocols

Protocol for Bulk Waste and Contaminated Materials

This is the standard and most recommended procedure for all but the most minor of residues. The primary principle is containment and transfer to a facility capable of complete destruction.

  • Waste Segregation:

    • Immediately designate a specific, compatible, and clearly labeled hazardous waste container for 3-Cyano-2-fluoropyridine waste. Suitable containers are typically glass or polyethylene.

    • Collect all waste, including contaminated personal protective equipment (PPE), weigh paper, and absorbent materials, in this container.[2]

    • Causality: Segregation prevents inadvertent and dangerous reactions. 3-Cyano-2-fluoropyridine is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with strong acids could potentially lead to the release of highly toxic hydrogen cyanide gas.

  • Container Management:

    • Keep the waste container sealed and airtight when not in use.[2]

    • Store the container in a designated, well-ventilated satellite accumulation area, away from the aforementioned incompatible materials.[3]

  • Professional Disposal:

    • Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor.

    • The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

    • Authoritative Basis: For halogenated organic compounds, high-temperature incineration (typically >1100 °C for waste containing >1% halogens) is the preferred method.[5][6] This high temperature ensures the complete destruction of the pyridine ring and prevents the formation of toxic byproducts such as dioxins and furans.[7]

Protocol for Small-Scale Chemical Neutralization (Spills/Residues)

This procedure should only be undertaken by trained personnel in a controlled laboratory setting for very small quantities. The goal is to hydrolyze the cyano group, reducing the compound's toxicity before final disposal. Alkaline hydrolysis is a known method for converting cyanopyridines to their corresponding amides or carboxylic acids.[8][9]

WARNING: This procedure can be exothermic. Perform behind a safety shield in a certified chemical fume hood.

  • Preparation:

    • Don appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

    • Prepare a 1 M solution of sodium hydroxide (NaOH).

    • Have a larger container of a weak acid (e.g., citric acid solution) ready for final neutralization.

  • Hydrolysis Procedure:

    • For a small spill, first absorb the material onto a non-combustible absorbent like sand or vermiculite.[11] Transfer this to a suitable beaker or flask.

    • Slowly and cautiously add the 1 M NaOH solution to the waste material while stirring. A significant excess of the NaOH solution should be used.

    • Allow the mixture to stir at room temperature for several hours (or gently heat to ~50-60°C if the reaction is known to be slow, with extreme caution) to facilitate hydrolysis of the nitrile group to the less toxic carboxamide or carboxylate.[12]

  • Neutralization and Disposal:

    • After the reaction is complete (e.g., after 2-4 hours), cool the mixture to room temperature.

    • Slowly neutralize the excess NaOH by adding a weak acid until the pH is between 6 and 8.

    • The resulting aqueous waste can typically be disposed of down the drain with copious amounts of water, but only after confirming with your local EHS guidelines and regulations.

Emergency Procedures for Spills and Exposure

In the event of accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove contaminated clothing.[11] Flush the affected skin with plenty of water for at least 15 minutes.[13] Seek medical attention if irritation persists.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][13] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[3][11] If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[11]

  • Large Spill: Evacuate personnel to a safe area.[10] Ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with dry earth, sand, or other non-combustible material and transfer it to a sealed container for disposal according to the protocol in Section 3.1.[11] Do not allow the material to enter drains or waterways.[15][16]

By adhering to these scientifically-backed procedures, researchers can handle and dispose of 3-Cyano-2-fluoropyridine in a manner that ensures personal safety, regulatory compliance, and environmental protection.

References

  • 2-Cyano-3-fluoropyridine CAS 97509-75-6 Manufacturers, Suppliers . Tsealine Pharmatech. [Link]

  • Pyridine Waste Management . University of Washington Environmental Health & Safety. [Link]

  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • Process for conversion of cyanopyridines to nicotinamides and catalyst therefor.
  • 2-Cyano-3-fluoropyridine | C6H3FN2 | CID 7060408 . PubChem, National Institutes of Health. [Link]

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water . ResearchGate. [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects . PubMed, National Institutes of Health. [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds . MDPI. [Link]

  • Production, Import, Use, and Disposal of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Incineration . Zero Waste Europe. [Link]

  • Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Hydrocarbon Thermal Oxidizer . Zeeco. [Link]

  • Safety Data Sheet: Pyridine . Carl ROTH. [Link]

  • Perspective on halogenated organic compounds . PubMed Central, National Institutes of Health. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.